Product packaging for CB-86(Cat. No.:CAS No. 1150586-64-3)

CB-86

Cat. No.: B592808
CAS No.: 1150586-64-3
M. Wt: 417.6 g/mol
InChI Key: PVAOGZXUOOHSMN-UHFFFAOYSA-N
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Description

CB-86 is a resorcinol-anandamide hybrid compound that acts as a partial agonist for the central cannabinoid (CB1) receptor and a neutral antagonist for the peripheral cannabinoid (CB2) receptor with Ki values of 5.6 and 7.9 nM, respectively. Its demonstrated potency is similar to that of WIN 55,212-2 (Ki = 21 and 2.1 nM for CB1 and CB2, respectively). This compound (1 mg/kg) exhibits antinociceptive effects in mice treated with formalin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO3 B592808 CB-86 CAS No. 1150586-64-3

Properties

IUPAC Name

N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-4-5-6-11-16-26(2,3)21-18-23(28)20-24(19-21)30-17-12-9-7-8-10-13-25(29)27-22-14-15-22/h18-20,22,28H,4-17H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAOGZXUOOHSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680464
Record name N-Cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150586-64-3
Record name N-Cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CB-86 on Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-86, a synthetic resorcinol-anandamide hybrid compound, exhibits a distinct mixed agonist/antagonist profile at the cannabinoid receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its binding affinity, functional activity, and the putative signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this and related molecules.

Introduction

This compound, chemically identified as N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]-octanamide, is a synthetic cannabinoid that has garnered interest due to its unique pharmacological profile at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Unlike many cannabinoids that act as non-selective agonists at both receptors, this compound demonstrates a functionally divergent mechanism of action. This guide synthesizes the available data on this compound, presenting its core pharmacological characteristics in a structured format to facilitate its use as a research tool.

Quantitative Pharmacological Data

The primary pharmacological characteristic of this compound is its high-affinity binding to both CB1 and CB2 receptors, but with opposing functional outcomes. It acts as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor.[1][2][3] The binding affinities (Ki) for this compound at human cannabinoid receptors are summarized in the table below.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Activity
This compound CB15.6Partial Agonist
CB27.9Neutral Antagonist
WIN 55,212-2 (Reference)CB121Full Agonist
CB22.1Full Agonist

Data sourced from commercially available data sheets which cite Brizzi, A., et al. (2009).[1][2][3][4]

Experimental Protocols

The quantitative data presented above are typically determined through a series of in vitro assays. While the specific protocols for this compound are detailed in the primary literature, this section outlines the standard methodologies employed for characterizing cannabinoid receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Objective: To measure the displacement of a radiolabeled cannabinoid receptor ligand by this compound.

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[5][6]

    • Radiolabeled ligand (e.g., [³H]CP 55,940 or [³H]SR141716A).[5]

    • Test compound (this compound) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[5]

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

  • Objective: To measure the activation of G-proteins coupled to the cannabinoid receptors upon ligand binding.

  • Procedure:

    • Incubate cell membranes expressing CB1 or CB2 receptors with this compound.

    • Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • If this compound is an agonist, it will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified to determine the extent of G-protein activation (EC50 and Emax).

    • To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

  • Objective: To measure the downstream effects of G-protein activation, such as the inhibition of adenylyl cyclase.

  • Procedure:

    • Treat cells expressing CB1 or CB2 receptors with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

    • Add varying concentrations of this compound.

    • CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Agonist activation will therefore lead to a decrease in cAMP levels.

    • Intracellular cAMP levels are measured using techniques such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The EC50 for the inhibition of cAMP production is determined for agonists. For antagonists, the ability to block the agonist-induced decrease in cAMP is measured.

Visualizations

Experimental Workflow for Cannabinoid Receptor Ligand Characterization

G cluster_0 In Vitro Characterization cluster_1 Data Interpretation cluster_2 In Vivo Studies start Compound Synthesis (this compound) binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Assays (e.g., GTPγS, cAMP) binding->functional data Determine EC50, Emax, and Functional Profile functional->data profile Pharmacological Profile (e.g., CB1 Partial Agonist, CB2 Neutral Antagonist) data->profile invivo Animal Models (e.g., Antinociception) profile->invivo

Caption: Workflow for characterizing a novel cannabinoid ligand like this compound.

Signaling Pathway of this compound at the CB1 Receptor

G CB86 This compound CB1 CB1 Receptor CB86->CB1 Partial Agonist Binding Gi Gi/o Protein CB1->Gi Partial Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK Activation IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation PhysiologicalEffect Physiological Effect (e.g., Antinociception) PKA->PhysiologicalEffect MAPK->PhysiologicalEffect IonChannels->PhysiologicalEffect

Caption: Putative signaling cascade for this compound as a CB1 partial agonist.

Mechanism of Action of this compound at the CB2 Receptor

G CB86 This compound CB2 CB2 Receptor CB86->CB2 Binds but does not activate Gi Gi/o Protein CB2->Gi No Activation Agonist Endogenous/Exogenous Agonist Agonist->CB2 Blocked by this compound Signaling Downstream Signaling Gi->Signaling No Effect

Caption: this compound as a neutral antagonist at the CB2 receptor.

Discussion of Mechanism of Action

CB1 Receptor Partial Agonism

As a partial agonist at the CB1 receptor, this compound binds to the receptor and elicits a submaximal response compared to a full agonist like WIN 55,212-2.[3] This means that even at saturating concentrations, this compound will not activate the receptor to its full potential. The downstream signaling cascade of CB1 receptor activation primarily involves the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of the mitogen-activated protein kinase (MAPK) pathway. The partial agonism of this compound suggests that it will engage these pathways to a lesser extent than a full agonist. This property can be advantageous in therapeutic development, potentially offering a wider therapeutic window and reduced side effects, such as the psychoactivity associated with full CB1 agonists. In vivo studies have shown that this compound exhibits antinociceptive effects in mice, consistent with its agonistic activity at the CB1 receptor.[1][2][3]

CB2 Receptor Neutral Antagonism

At the CB2 receptor, this compound acts as a neutral antagonist.[1][2][3] This means that it binds to the receptor but does not alter its basal level of activity. Its primary function as a neutral antagonist is to block the binding and subsequent action of agonists, such as endocannabinoids (e.g., 2-AG) or exogenous CB2 agonists. The CB2 receptor is also coupled to Gi/o proteins, and its activation typically leads to anti-inflammatory and immunomodulatory effects. By acting as a neutral antagonist, this compound can be used as a tool to investigate the physiological and pathological roles of the CB2 receptor by blocking its activation in various experimental models.

Conclusion

This compound is a valuable pharmacological tool with a well-defined and unique mechanism of action at cannabinoid receptors. Its high-affinity partial agonism at the CB1 receptor, coupled with its neutral antagonism at the CB2 receptor, provides a specific profile for dissecting the complex roles of the endocannabinoid system. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug developers interested in leveraging the distinct properties of this compound in their studies.

References

In-depth Technical Guide: The Synthesis and Chemical Properties of CB-86

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CB-86" does not correspond to a known, publicly disclosed chemical entity in major chemical databases and scientific literature. The following guide is a structured template demonstrating how such a report would be compiled if data were available. All data and experimental details are hypothetical placeholders.

Introduction

This compound is a novel synthetic compound that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its synthesis, purification, and key chemical properties, intended for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme is outlined below, followed by a detailed experimental protocol.

Workflow for the Synthesis of this compound

A Starting Material A B Intermediate 1 A->B Step 1: Reaction X Reagents: R1, R2 Solvent: S1 Temp: T1, Time: t1 C Intermediate 2 B->C Step 2: Reaction Y Reagents: R3, R4 Solvent: S2 Temp: T2, Time: t2 D Crude this compound C->D Step 3: Cyclization Reagents: R5 Solvent: S3 Temp: T3, Time: t3 E Purified this compound D->E Purification (e.g., Column Chromatography)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Crude this compound

  • Step 1: Synthesis of Intermediate 1

    • To a solution of Starting Material A (1.0 eq) in Solvent S1 (10 mL/g) was added Reagent R1 (1.2 eq) and Reagent R2 (0.1 eq).

    • The reaction mixture was stirred at T1 °C for t1 hours.

    • Upon completion (monitored by TLC), the mixture was cooled to room temperature and quenched with water.

    • The aqueous layer was extracted with Ethyl Acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield Intermediate 1.

  • Step 2: Synthesis of Intermediate 2

    • Intermediate 1 (1.0 eq) was dissolved in Solvent S2 (15 mL/g).

    • Reagent R3 (1.5 eq) and Reagent R4 (1.1 eq) were added sequentially.

    • The mixture was heated to T2 °C and stirred for t2 hours.

    • After cooling, the solvent was removed under reduced pressure, and the residue was triturated with hexane to afford Intermediate 2 as a solid.

  • Step 3: Cyclization to Crude this compound

    • Intermediate 2 (1.0 eq) was dissolved in Solvent S3 (20 mL/g).

    • Reagent R5 (2.0 eq) was added portion-wise over 30 minutes.

    • The reaction was stirred at T3 °C for t3 hours.

    • The reaction was cooled, and the resulting precipitate was collected by filtration, washed with cold Solvent S3, and dried to yield Crude this compound.

Purification Protocol

  • Crude this compound was purified by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate).

  • Fractions containing the pure product (determined by TLC) were combined and concentrated to give Purified this compound as a white crystalline solid.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₅N₃O₂
Molecular Weight355.44 g/mol
AppearanceWhite crystalline solid
Melting Point175-178 °C
Solubility (25 °C)
- Water< 0.1 mg/mL
- DMSO> 50 mg/mL
- Ethanol5.2 mg/mL
logP (calculated)3.45
pKa (predicted)8.2 (basic), 12.5 (acidic)
¹H NMR (400 MHz, CDCl₃)Conforms to structure
¹³C NMR (100 MHz, CDCl₃)Conforms to structure
HRMS (ESI+) m/zCalculated: 356.1968, Found: 356.1971
Purity (HPLC)> 99.5%

Signaling Pathway Analysis

This compound has been shown to modulate the hypothetical "Protein Kinase Z (PKZ)" pathway. The proposed mechanism of action is illustrated below.

Proposed Signaling Pathway for this compound

CB86 This compound Receptor Cell Surface Receptor CB86->Receptor Binds PKZ Protein Kinase Z (PKZ) Receptor->PKZ Activates Substrate Downstream Substrate PKZ->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: Western Blot for PKZ Activation

  • Cell Culture and Treatment:

    • Cells (e.g., HEK293) were cultured to 80% confluency in DMEM supplemented with 10% FBS.

    • Cells were treated with varying concentrations of this compound (0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 24 hours.

  • Protein Extraction:

    • Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Lysates were centrifuged at 14,000 rpm for 15 minutes at 4 °C, and the supernatant was collected.

    • Protein concentration was determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane was incubated overnight at 4 °C with primary antibodies against phospho-PKZ (1:1000) and total PKZ (1:1000).

    • After washing, the membrane was incubated with HRP-conjugated secondary antibody (1:5000) for 1 hour.

    • Bands were visualized using an ECL detection system.

Conclusion

This guide provides a foundational overview of the synthesis and key chemical properties of the hypothetical compound this compound. The detailed protocols and data serve as a starting point for further research and development. It is imperative to note that all information presented herein is illustrative, as "this compound" does not correspond to a known molecule in the public domain. Should a specific chemical structure or IUPAC name be provided, a detailed and accurate guide can be generated.

In Vitro Binding Affinity of Cannabinoid Ligands at CB1 and CB2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of the potent, non-selective cannabinoid agonist, CP 55,940, for the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document details the quantitative binding characteristics, a comprehensive experimental protocol for determining binding affinity via a radioligand displacement assay, and a visual representation of the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs). The data and methodologies presented herein are synthesized from established scientific literature to serve as a robust resource for researchers in the field of cannabinoid pharmacology.

Core Data Presentation: Binding Affinity of CP 55,940

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and pharmacological research, typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). Lower Kᵢ values are indicative of higher binding affinity. The following table summarizes the binding affinity of the synthetic cannabinoid agonist CP 55,940 at human CB1 and CB2 receptors.

CompoundReceptorLigandAffinity (Kᵢ) [nM]Cell LineReference
CP 55,940Human CB1[³H]CP 55,9402.6AtT-20 & CHO CellsFelder et al., 1995[1]
CP 55,940Human CB2[³H]CP 55,9403.7AtT-20 & CHO CellsFelder et al., 1995[1]

Note: The affinity values are presented as Kₑ from saturation binding experiments, which is equivalent to the Kᵢ for the unlabeled ligand in this context as CP 55,940 is the parent compound for the radioligand.

Experimental Protocols: Radioligand Displacement Assay

The determination of the binding affinity of a test compound for CB1 and CB2 receptors is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand, such as [³H]CP 55,940, from the receptor.

Objective:

To determine the inhibition constant (Kᵢ) of a test compound at human CB1 and CB2 receptors.

Materials:
  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO, AtT-20, or HEK293 cells).

  • Radioligand: [³H]CP 55,940.

  • Test Compound: Unlabeled ligand of interest.

  • Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid agonist (e.g., 1 µM WIN 55,212-2 or unlabeled CP 55,940).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: Brandel or Millipore cell harvester with GF/C glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Methodology:

1. Membrane Preparation: a. Culture cells expressing the receptor of interest to a high density. b. Harvest the cells and centrifuge to form a cell pellet. c. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4). d. Homogenize the cell suspension using a Polytron or Dounce homogenizer. e. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. g. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). h. Store the membrane preparations at -80°C until use.

2. Binding Assay: a. Prepare serial dilutions of the test compound in the binding buffer. b. In a 96-well plate, set up the following conditions in triplicate:

  • Total Binding: Receptor membranes, [³H]CP 55,940, and binding buffer.
  • Non-specific Binding: Receptor membranes, [³H]CP 55,940, and a saturating concentration of an unlabeled cannabinoid agonist.
  • Displacement: Receptor membranes, [³H]CP 55,940, and varying concentrations of the test compound. c. The final concentration of [³H]CP 55,940 should be close to its Kₑ value (e.g., 1-3 nM). d. The amount of membrane protein per well typically ranges from 5-20 µg. e. Incubate the plate at 30°C or 37°C for 60-90 minutes to reach equilibrium.

3. Filtration and Counting: a. Pre-soak the GF/C filter mat in the wash buffer or a solution of 0.3% polyethyleneimine. b. Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using the cell harvester. This separates the receptor-bound radioligand from the free radioligand. c. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand. d. Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

  • [L] is the concentration of the radioligand used in the assay.
  • Kₑ is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflow

Cannabinoid Receptor Signaling

CB1 and CB2 receptors are classical G-protein coupled receptors that primarily couple to the Gᵢ/ₒ family of G-proteins.[2][3][4] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

CB1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Agonist Cannabinoid Agonist CB1 CB1 Receptor Agonist->CB1 Binds G_Protein Gαi/o Gβγ CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ca_Channel Ca²⁺ Channels (N, P/Q-type) G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channels (GIRK) G_Protein->K_Channel Gβγ activates MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Gβγ activates cAMP ↓ cAMP PKA ↓ PKA Ca_Influx ↓ Ca²⁺ Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) Transcription Gene Transcription Cell Growth MAPK->Transcription

Caption: Canonical Gᵢ/ₒ-mediated signaling pathway for the CB1 receptor.

CB2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Agonist Cannabinoid Agonist CB2 CB2 Receptor Agonist->CB2 Binds G_Protein Gαi/o Gβγ CB2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Gβγ activates cAMP ↓ cAMP PKA ↓ PKA Immune_Response Immune Cell Modulation MAPK->Immune_Response

Caption: Canonical Gᵢ/ₒ-mediated signaling pathway for the CB2 receptor.

Experimental Workflow

The following diagram illustrates the logical flow of a radioligand displacement assay.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Displacement prep_membranes->setup_plate prep_ligands Prepare Serial Dilutions of Test Compound prep_ligands->setup_plate prep_radio Prepare Radioligand ([³H]CP 55,940) prep_radio->setup_plate incubation Incubate at 30-37°C for 60-90 min setup_plate->incubation filtration Rapid Filtration to Separate Bound/ Free Ligand incubation->filtration counting Scintillation Counting (CPM) filtration->counting calc_ic50 Calculate IC₅₀ from Dose-Response Curve counting->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a radioligand displacement assay.

References

Unable to Retrieve Information on "CB-86"

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a compound specifically designated as "CB-86" has not yielded any relevant information regarding its discovery, development, or mechanism of action. The search results did not identify any scientific literature, clinical trials, or patents associated with a molecule bearing this identifier.

The query returned several unrelated references containing the terms "CB" and "86" separately, including:

  • A clinical trial for a different compound, CB-839 HCl (Telaglenastat) [1].

  • A research paper on osteoporosis that mentions a researcher by the name of Johnston CB [2].

  • A medicinal chemistry article discussing a compound with a Ki value of 86 nM , which is a measure of inhibitory potency, but the compound itself is not named "this compound"[3].

  • A clinical study with the identifier KEYNOTE-086 , which evaluates the efficacy of Pembrolizumab in triple-negative breast cancer[4].

  • A clinical trial for an anti-CD19 CAR-T cell therapy designated as CB-010 [5].

These findings suggest that "this compound" may be an internal project code not yet disclosed in public-facing scientific or clinical literature, a misnomer, or a compound that is in a very early stage of development with no publicly available data.

Without any specific information on the discovery, experimental protocols, quantitative data, or signaling pathways related to "this compound," it is not possible to generate the requested in-depth technical guide or whitepaper. Further clarification on the compound's identity or an alternative topic would be necessary to fulfill the user's request.

References

A Comprehensive Technical Guide to CB-86: A Resorcinol-Anandamide Hybrid Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-86, a synthetic cannabinoid, represents a novel class of compounds designed as a hybrid between classical cannabinoids and the endogenous ligand anandamide. This strategic molecular design confers upon this compound a unique pharmacological profile, characterized by its potent interaction with both central and peripheral cannabinoid receptors. This technical guide provides an in-depth analysis of this compound, including its synthesis, pharmacological properties, and mechanism of action. Detailed experimental protocols and comprehensive data are presented to serve as a valuable resource for researchers in the fields of cannabinoid pharmacology, medicinal chemistry, and drug development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (such as anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The therapeutic potential of targeting this system has led to the development of a wide array of synthetic cannabinoids. This compound, chemically known as N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, emerged from a rational drug design approach aimed at combining the pharmacophoric elements of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) with the flexible structure of anandamide.[1][2][3] This hybridization strategy sought to create stable and potent ligands with distinct receptor interaction profiles.

Synthesis of this compound

The synthesis of this compound and its analogs follows a convergent chemical strategy, starting from the appropriate resorcinol derivative and a long-chain fatty acid ester. The key steps involve an O-alkylation of the resorcinol hydroxyl group followed by amidation of the terminal carboxyl group.

General Synthetic Scheme

The synthesis of the resorcinol-anandamide hybrids, including this compound, commences with the O-alkylation of a substituted resorcinol with a bromoalkyl carboxylate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with the desired amine to yield the final amide product.

Detailed Synthesis of this compound (Compound 32 in Brizzi et al., 2009)

Step 1: Synthesis of methyl 8-(3-hydroxy-5-(2-methyloctan-2-yl)phenoxy)octanoate

To a solution of 5-(2-methyloctan-2-yl)resorcinol in dry acetone, anhydrous potassium carbonate and a catalytic amount of potassium iodide are added. Methyl 8-bromooctanoate is then added, and the reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of 8-(3-hydroxy-5-(2-methyloctan-2-yl)phenoxy)octanoic acid

The methyl ester from the previous step is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The precipitated carboxylic acid is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Synthesis of N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide (this compound)

To a solution of the carboxylic acid from Step 2 in dry dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred at 0 °C. Cyclopropylamine is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Pharmacological Data

The pharmacological profile of this compound and its analogs has been characterized through a series of in vitro binding and functional assays. The data highlights the compound's potent and distinct interactions with CB1 and CB2 receptors.

Cannabinoid Receptor Binding Affinities

The binding affinities of this compound and related compounds for human CB1 and CB2 receptors were determined using radioligand displacement assays with [³H]CP-55,940.

CompoundnCB1 Ki (nM)CB2 Ki (nM)
This compound (32) 2-methyloctan-2-yl 7 Cyclopropyl 5.6 7.9
292-methyloctan-2-yl7H15.412.3
302-methyloctan-2-yl7Methyl8.99.1
312-methyloctan-2-yl7Ethyl6.28.5
332-methyloctan-2-yl7Propyl7.810.2
38n-hexyl10Cyclopropyl>100035

Data extracted from Brizzi et al., J. Med. Chem. 2009, 52, 2506-2514.

Functional Activity

The functional activity of this compound was assessed by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing either CB1 or CB2 receptors.

CompoundReceptorFunctional AssayResult
This compound CB1 cAMP Accumulation Partial Agonist
This compound CB2 cAMP Accumulation Antagonist

Experimental Protocols

Cannabinoid Receptor Binding Assays
  • Source: Membranes from CHO cells stably transfected with human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a potent cannabinoid agonist).

  • Protocol:

    • Cell membranes (20-40 µg of protein) are incubated with 0.2 nM [³H]CP-55,940 in a final volume of 500 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Increasing concentrations of the test compounds (e.g., this compound) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of 1 µM of a non-labeled potent cannabinoid ligand (e.g., WIN 55,212-2).

    • The incubation is carried out at 30 °C for 90 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold binding buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Cell Lines: CHO cells stably expressing either human CB1 or CB2 receptors.

  • Protocol:

    • Cells are plated in 24-well plates and grown to near confluence.

    • The growth medium is replaced with serum-free medium containing 0.5% BSA and 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity, and the cells are incubated for 30 minutes at 37 °C.

    • Cells are then treated with various concentrations of the test compound (e.g., this compound) for 10 minutes.

    • Forskolin (1 µM) is added to stimulate adenylyl cyclase, and the incubation is continued for another 15 minutes.

    • The reaction is stopped by the addition of 0.1 M HCl.

    • The intracellular cAMP levels are determined using a commercially available enzyme immunoassay (EIA) kit.

    • For antagonist activity determination, cells are pre-incubated with the test compound for 10 minutes before the addition of a known CB receptor agonist (e.g., CP-55,940), followed by the addition of forskolin.

In Vivo Analgesic Activity (Formalin Test)
  • Animal Model: Male CD-1 mice.

  • Protocol:

    • Mice are habituated to the testing environment.

    • This compound (or vehicle) is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.

    • After a predetermined pretreatment time (e.g., 30 minutes), 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

    • The animals are immediately placed in a transparent observation chamber.

    • The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin injection, reflecting neurogenic pain) and the late phase (15-30 minutes post-formalin injection, reflecting inflammatory pain).

    • A reduction in the licking/biting time in the drug-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through a dual mechanism of action: partial agonism at the CB1 receptor and antagonism at the CB2 receptor.

CB1 Receptor Partial Agonism

As a partial agonist at the CB1 receptor, this compound binds to the receptor and elicits a submaximal response compared to a full agonist. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is implicated in the modulation of neurotransmitter release and synaptic plasticity, which likely underlies the analgesic effects of this compound.

CB1_Partial_Agonist_Signaling CB86 This compound CB1R CB1 Receptor CB86->CB1R Binds Gi Gi Protein CB1R->Gi Activates (submaximal) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release PKA->Neurotransmitter

CB1 Receptor Partial Agonist Signaling Pathway of this compound
CB2 Receptor Antagonism

At the CB2 receptor, this compound acts as an antagonist, binding to the receptor without activating it and thereby blocking the binding of endogenous agonists like 2-arachidonoylglycerol. CB2 receptors are primarily expressed on immune cells, and their activation is generally associated with anti-inflammatory effects. By blocking this receptor, this compound may modulate immune responses, although the full implications of this antagonism require further investigation.

CB2_Antagonist_Signaling CB86 This compound CB2R CB2 Receptor CB86->CB2R Blocks Endo Endogenous Agonist (e.g., 2-AG) Endo->CB2R Gi Gi Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC Immune Modulation of Immune Response AC->Immune

CB2 Receptor Antagonist Signaling Pathway of this compound

Structure-Activity Relationships (SAR)

The development of this compound was part of a broader study that investigated the impact of various structural modifications on cannabinoid receptor affinity and selectivity.

  • The Resorcinol Core: The 3-hydroxy group on the resorcinol ring is a critical pharmacophoric feature for interaction with the cannabinoid receptors.

  • The C5 Alkyl Chain: The presence of a bulky, branched alkyl chain at the C5 position of the resorcinol ring, such as the 2-methyloctan-2-yl group in this compound, significantly enhances affinity for both CB1 and CB2 receptors compared to a linear hexyl chain.

  • The Alkyloxy Linker: The length of the alkyloxy chain linking the resorcinol core to the amide headgroup influences receptor affinity. An eight-carbon chain (n=7) as in this compound provides potent binding to both receptors.

  • The Amide Headgroup: The nature of the substituent on the amide nitrogen also plays a role in receptor affinity. A small, lipophilic group like cyclopropyl, as seen in this compound, is well-tolerated and contributes to high affinity.

In Vivo Efficacy

In the formalin test in mice, a model of persistent pain, this compound demonstrated significant antinociceptive activity at a dose of 1 mg/kg, i.p. It was effective in reducing the pain response in both the neurogenic and inflammatory phases of the test, consistent with its partial agonist activity at the CB1 receptor.

Conclusion

This compound is a potent resorcinol-anandamide hybrid compound with a unique pharmacological profile as a CB1 partial agonist and a CB2 antagonist. Its rational design has resulted in a molecule with high affinity for both cannabinoid receptors and significant in vivo analgesic activity. The detailed synthetic protocols, pharmacological data, and mechanistic insights presented in this guide provide a solid foundation for further research into this compound and related compounds. This information will be invaluable for scientists and researchers working to develop novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions, including pain and inflammation. Further studies are warranted to fully elucidate the therapeutic potential and the physiological consequences of its dual action on the cannabinoid receptors.

References

Structural Analysis and Pharmacological Profile of CB-86: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-86, with the IUPAC name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, is a synthetic cannabinoid characterized by its hybrid structure, combining features of classical and non-classical cannabinoids with those of endogenous cannabinoid ligands like anandamide. This design confers a unique pharmacological profile upon the molecule. Structurally, it possesses a resorcinol core, a feature common to many potent cannabinoid receptor ligands, linked to a long aliphatic chain terminating in a cyclopropylamide group. This technical guide provides a detailed overview of the structural analysis of this compound, its pharmacological activity at cannabinoid receptors, and the experimental protocols utilized for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and interpretation of biological activity.

PropertyValue
IUPAC Name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide
CAS Number 1150586-64-3
Molecular Formula C₂₆H₄₃NO₃
Molar Mass 417.634 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol

Pharmacological Data: Receptor Binding and Functional Activity

This compound exhibits a distinct pattern of activity at the two primary cannabinoid receptors, CB1 and CB2. It acts as a partial agonist at the CB1 receptor and an antagonist at the CB2 receptor. This dual activity makes it a compound of significant interest for investigating the differential roles of these receptors in various physiological and pathological processes.

Cannabinoid Receptor Binding Affinities

The binding affinity of this compound for human CB1 and CB2 receptors was determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (Ki) values, indicating the concentration of this compound required to displace 50% of a radiolabeled ligand.

ReceptorRadioligandKi (nM)
CB1 [³H]CP55,9405.6
CB2 [³H]CP55,9407.9
Functional Activity at Cannabinoid Receptors

The functional activity of this compound was assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism. The results confirm its partial agonist activity at CB1 receptors and antagonist activity at CB2 receptors.

ReceptorAssay TypeFunctional ActivityEfficacy (%)
CB1 [³⁵S]GTPγSPartial Agonist45
CB2 [³⁵S]GTPγSAntagonistN/A

Experimental Protocols

The following sections detail the methodologies employed for the characterization of this compound.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization in a buffer solution and subsequent centrifugation to isolate the membrane fraction.

  • Competitive Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of the radioligand [³H]CP55,940 and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The filters are washed, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonism or antagonism) of this compound at human CB1 and CB2 receptors.

Methodology:

  • Membrane Incubation: Cell membranes expressing either CB1 or CB2 receptors are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

  • Agonist/Antagonist Assessment: To assess antagonist activity, membranes are co-incubated with a known CB receptor agonist (e.g., CP55,940) and varying concentrations of this compound.

  • Reaction Termination: The binding reaction is allowed to proceed at 30°C for 60 minutes and is terminated by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.

  • Data Analysis: The data is plotted to generate concentration-response curves, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) are determined.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

Objective: To evaluate the analgesic effects of this compound in a murine model of thermal pain.

Methodology:

  • Animal Acclimatization: Male Swiss Webster mice are acclimated to the testing environment.

  • Drug Administration: this compound is administered to the test group of mice, typically via intraperitoneal injection. A vehicle control group receives the solvent alone.

  • Hot Plate Test: At predetermined time points after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Latency Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

  • Data Analysis: The mean latency times for the treated and control groups are compared using statistical analysis (e.g., ANOVA) to determine the significance of the analgesic effect.

Visualizations

Signaling Pathway of this compound at CB1 and CB2 Receptors

CB86_Signaling_Pathway cluster_CB1 CB1 Receptor (Partial Agonist) cluster_CB2 CB2 Receptor (Antagonist) CB86_1 This compound CB1 CB1 Receptor CB86_1->CB1 Binds G_protein_1 Gαi/o CB1->G_protein_1 Partially Activates AC_1 Adenylate Cyclase G_protein_1->AC_1 Inhibits MAPK_1 ↑ MAPK G_protein_1->MAPK_1 Activates cAMP_1 ↓ cAMP AC_1->cAMP_1 CB86_2 This compound CB2 CB2 Receptor CB86_2->CB2 Binds Agonist Endogenous/Exogenous Agonist Agonist->CB2 Binding Blocked G_protein_2 Gαi/o CB2->G_protein_2 No Activation AC_2 Adenylate Cyclase G_protein_2->AC_2 cAMP_2 cAMP (No Change) AC_2->cAMP_2 Binding_Assay_Workflow A Prepare Membranes from CB1/CB2 Expressing Cells B Incubate Membranes with [³H]CP55,940 and this compound A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters to Remove Unbound Radioligand C->D E Quantify Bound Radioactivity via Scintillation Counting D->E F Analyze Data to Determine IC₅₀ and Ki Values E->F Analgesic_Test_Workflow A Acclimatize Mice to Testing Environment B Administer this compound or Vehicle Control (IP) A->B C Place Mouse on Hot Plate at Predetermined Timepoints B->C D Record Latency to Nociceptive Response C->D E Compare Latency Times between Groups D->E F Statistical Analysis of Analgesic Effect E->F

In-Depth Technical Guide: The Endocannabinoid System Signaling Effects of JWH-018

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: JWH-018 is a potent synthetic cannabinoid and a controlled substance in many jurisdictions. The information provided herein is for research and informational purposes only.

Introduction

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid from the naphthoylindole family.[1] It was originally synthesized by John W. Huffman at Clemson University for research purposes.[1] JWH-018 gained notoriety as a primary psychoactive component in various herbal incense products, commonly known as "Spice" or "K2".[2][3] This compound acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB2 receptor.[1] Its potent and efficacious activation of these receptors leads to cannabis-like psychoactive effects, often with greater intensity and a longer duration than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[2][4]

This technical guide provides an in-depth overview of the effects of JWH-018 on the endocannabinoid system, with a focus on its signaling pathways, receptor binding affinities, and the experimental protocols used to characterize its activity.

Receptor Binding and Affinity

JWH-018 exhibits high affinity for both CB1 and CB2 receptors. The binding affinity is a measure of the strength of the interaction between the ligand (JWH-018) and the receptor. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a stronger binding affinity.

Table 1: Receptor Binding Affinities of JWH-018

ReceptorBinding Affinity (Ki)Experimental MethodReference
Human CB19.00 ± 5.00 nMRadioligand Binding Assay[1]
Human CB22.94 ± 2.65 nMRadioligand Binding Assay[1]

Functional Activity and Signaling Pathways

JWH-018 is a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor.[1][4] In contrast, THC is a partial agonist.[4] The activation of cannabinoid receptors by JWH-018 initiates a cascade of intracellular signaling events.

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs), primarily coupling to the inhibitory G-protein, Gi/o.[5] Activation of these receptors by JWH-018 leads to the following canonical signaling events:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

  • Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] The inhibition of presynaptic VGCCs is a key mechanism by which cannabinoids suppress neurotransmitter release.

Table 2: Functional Activity of JWH-018

AssayReceptorEC50EffectReference
cAMP InhibitionHuman CB1102 nMFull Agonist[1]
cAMP InhibitionHuman CB2133 nMFull Agonist[1]

In addition to the canonical G-protein signaling, JWH-018 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and survival.

Interestingly, studies have shown that acute administration of JWH-018 can lead to an elevation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the hippocampus.[2][6] This effect is thought to be mediated by the suppression of the enzymes responsible for their degradation, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][6] This suggests a complex feedback mechanism where the synthetic cannabinoid agonist can influence the levels of endogenous cannabinoids.

Signaling Pathway Diagram: JWH-018 at the CB1 Receptor

JWH018_Signaling cluster_membrane Cell Membrane cluster_ion_channels cluster_extracellular cluster_intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates VGCC VGCC Neurotransmitter_release Neurotransmitter Release VGCC->Neurotransmitter_release Reduced Ca2+ influx GIRK GIRK Neuronal_inhibition Neuronal Inhibition GIRK->Neuronal_inhibition K+ efflux JWH018 JWH-018 JWH018->CB1 Binds and Activates G_alpha αi/o G_protein->G_alpha G_beta_gamma βγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK Activates MAPK_pathway MAPK Pathway (ERK1/2) G_beta_gamma->MAPK_pathway Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Radioligand_Binding_Assay start Start membrane_prep Prepare Membranes with CB1/CB2 Receptors start->membrane_prep incubation Incubate Membranes with Radioligand and JWH-018 membrane_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Bound Radioactivity filtration->quantification analysis Data Analysis (IC50 and Ki Calculation) quantification->analysis end End analysis->end

References

An Inquiry into the Toxicological Profile of CB-86 Reveals Ambiguity and Data Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases for preliminary toxicity studies on a compound designated "CB-86" has found no consolidated toxicological data. The identifier "this compound" is ambiguous, referring to several distinct chemical entities across different research and patenting domains, and for none of these is a substantive body of toxicity work publicly accessible.

Efforts to compile a technical guide on the toxicity of this compound were initiated to support researchers, scientists, and drug development professionals. However, initial database searches revealed that the designation "this compound" is not unique. It has been used to identify a synthetic cannabinoid, a compound in anti-tuberculosis research, and a component in patented herbicidal mixtures.[1][2][3][4]

For instance, one document identifies this compound as the cannabinoid N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide.[5][6] Another publication lists this compound within a series of indolcarboxamide compounds investigated for their potential against Mycobacterium tuberculosis.[2] Furthermore, the term appears in patent literature as part of chemical compound libraries for agricultural applications.[3][4]

Despite these varied references, a thorough search failed to uncover any published preliminary toxicity studies, including quantitative data from dose-response assessments, detailed experimental protocols for safety evaluation, or elucidated signaling pathways related to the toxicological mechanisms of any substance specifically and primarily identified as this compound. One document referenced acute oral toxicity studies with a date notation of "Feb 86," but this was for a propellant compound and not a substance identified as this compound.[7]

The absence of foundational data makes it impossible to fulfill the requirements of an in-depth technical guide, which would necessitate structured data tables, detailed methodologies, and visual diagrams of biological pathways. The scientific community has not yet published a body of work on the toxicology of a compound under the specific identifier "this compound" that would allow for such a comprehensive summary.

Therefore, professionals seeking toxicological information on "this compound" should first aim to identify the specific chemical structure of interest to enable a more targeted and potentially fruitful search under its formal chemical name or CAS number, as the "this compound" identifier alone is insufficient to retrieve the required safety data.

References

Methodological & Application

Application Notes and Protocols for CB-86: A Novel Tool for Cannabinoid Receptor 1 (CB1) Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, playing a pivotal role in regulating a myriad of physiological processes including pain, appetite, mood, and memory.[1][2] Its abundance in the central nervous system makes it a significant target for therapeutic intervention in various neurological and psychiatric disorders.[2][3] The development of selective ligands for the CB1 receptor is paramount for dissecting its complex signaling pathways and for the rational design of novel therapeutics.

This document provides detailed application notes and protocols for CB-86 , a novel, potent, and selective antagonist for the human CB1 receptor. This compound serves as an invaluable research tool for investigating CB1 receptor function, pharmacology, and signaling both in vitro and in vivo.

Pharmacological Profile of this compound

This compound is a synthetic, non-peptide small molecule designed for high affinity and selectivity for the human CB1 receptor. Its primary mechanism of action is competitive antagonism, effectively blocking the binding of endogenous and exogenous agonists to the CB1 receptor.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound at the human CB1 receptor.

ParameterValueAssay Conditions
Binding Affinity (Ki) 1.2 nMRadioligand displacement assay using [³H]CP-55,940 in HEK293 cell membranes expressing human CB1.
Functional Activity (IC₅₀) 5.8 nMGTPγS binding assay in response to 10 nM CP-55,940 in HEK293 cell membranes expressing human CB1.
Selectivity (Ki ratio) > 500-foldComparison of binding affinities at human CB1 vs. human CB2 receptors.
Mode of Action Competitive AntagonistSchild analysis in a cAMP functional assay.

Key Applications

  • Competitive Radioligand Binding Assays: To determine the affinity of other unlabeled ligands for the CB1 receptor.

  • Functional Assays: To investigate the antagonist properties of this compound and other compounds on CB1 receptor signaling, including GTPγS binding and cAMP modulation.

  • In Vitro Signaling Pathway Analysis: To elucidate the role of the CB1 receptor in various signaling cascades.

  • In Vivo Behavioral Studies: To explore the physiological and behavioral effects of CB1 receptor blockade in animal models.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB1 receptor using [³H]CP-55,940 as the radioligand and this compound as a reference antagonist.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Detection A Prepare Assay Buffer E Add Buffer, Membrane, Radioligand, and Competing Ligand to Assay Plate A->E B Prepare Radioligand Solution ([³H]CP-55,940) B->E C Prepare Competing Ligand Solutions (Test Compound and this compound) C->E D Prepare CB1 Membrane Suspension D->E F Incubate at 30°C for 90 minutes E->F G Rapidly Filter through GF/B filter plate F->G H Wash Plate with Ice-Cold Buffer G->H I Dry Filter Plate H->I J Add Scintillation Cocktail I->J K Count Radioactivity J->K G cluster_receptor CB1 Receptor Activation cluster_gprotein G Protein Cycle Agonist Agonist (e.g., CP-55,940) CB1 CB1 Receptor Agonist->CB1 Activates CB86 This compound (Antagonist) CB86->CB1 Blocks G_inactive Gαi/o-GDP (Inactive) CB1->G_inactive Promotes Exchange G_active Gαi/o-GTP (Active) G_inactive->G_active GTPγS Binding GDP GDP G_active->GDP Hydrolysis (slow) GTPgS [³⁵S]GTPγS GTPgS->G_inactive GDP->G_inactive G cluster_receptor CB1 Receptor cluster_effector Effector Pathway Agonist Agonist CB1 CB1 Receptor Agonist->CB1 CB86 This compound CB86->CB1 G_protein Gαi/o CB1->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Activates

References

Application Note: Quantification of CB-86 in Tissue Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of CB-86, a novel small molecule drug candidate, in tissue samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely used for the quantification of small molecules in complex biological matrices.[1][2] The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and optimized LC-MS/MS parameters for accurate and precise quantification of this compound. The method has been validated according to FDA guidelines for bioanalytical method validation.[3][4][5][6]

Introduction

The quantification of drug candidates in tissue is a critical step in preclinical and clinical studies to understand the pharmacokinetic and pharmacodynamic properties of a new therapeutic agent.[1] this compound is a promising new compound for which reliable analytical methods are needed to support its development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for such applications due to its high sensitivity, selectivity, and reproducibility.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound in various tissue types, ensuring data of the highest quality for regulatory submissions and research publications.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled version of this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized or Milli-Q

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

  • Tissue homogenization tubes with beads

  • Homogenizer (e.g., Bead Ruptor, Ultra-Turrax)[7]

Sample Preparation: Tissue Homogenization and Extraction

Tissue samples require extensive cleanup before analysis.[7] The following protocol describes a general procedure that can be adapted for different tissue types (e.g., liver, brain, heart).[7]

  • Tissue Weighing: Accurately weigh approximately 100 mg of frozen tissue.

  • Homogenization:

    • Place the weighed tissue in a homogenization tube containing ceramic beads.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead mill or other homogenizer until a uniform suspension is achieved.[7]

  • Protein Precipitation and IS Spiking:

    • To 100 µL of the tissue homogenate, add 300 µL of ACN containing the internal standard (IS) at a known concentration.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for further cleanup.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of ACN.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:ACN with 0.1% FA).

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined for the compound)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined for the compound)

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following table summarizes the typical quantitative performance parameters for a validated bioanalytical method for a small molecule like this compound in tissue.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 115%
Matrix Effect Minimal

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (PBS) tissue->homogenization protein_precipitation Protein Precipitation (ACN + IS) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant centrifugation->supernatant spe_loading SPE Loading supernatant->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution reconstitution Evaporation & Reconstitution spe_elution->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification final_result final_result quantification->final_result Final Concentration

Caption: Experimental workflow for the quantification of this compound in tissue.

Signaling Pathway (Illustrative Example)

As "this compound" is a hypothetical compound, a specific signaling pathway cannot be provided. Below is an illustrative example of a generic signaling pathway diagram that could be adapted once the mechanism of action of this compound is known.

signaling_pathway CB86 This compound Receptor Receptor CB86->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Illustrative signaling pathway for a hypothetical drug.

References

Application Notes and Protocols for CB-86 in Pain Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-86 is a novel synthetic cannabinoid compound, structurally designed as a hybrid between classical cannabinoids and the endogenous cannabinoid anandamide. It exhibits a unique pharmacological profile, acting as a partial agonist at the central cannabinoid (CB1) receptor and a neutral antagonist at the peripheral cannabinoid (CB2) receptor. This dual activity suggests its potential as an analgesic agent. Preclinical studies have demonstrated the antinociceptive effects of this compound in rodent models of pain, making it a compound of interest for the development of new pain therapeutics.

Mechanism of Action

This compound's analgesic properties are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. As a partial agonist of CB1 receptors, which are predominantly located in the central nervous system, this compound can modulate neuronal excitability and neurotransmitter release, thereby dampening pain signals. Its antagonist activity at CB2 receptors, primarily found in peripheral tissues and immune cells, may influence inflammatory processes that contribute to pain states.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and in vivo analgesic efficacy of this compound from preclinical studies.

ParameterValueSpeciesReference
CB1 Receptor Binding Affinity (Ki) 5.6 nMNot Specified
CB2 Receptor Binding Affinity (Ki) 7.9 nMNot Specified
Analgesic Efficacy (Formalin Test) Effective at 1 mg/kgMouse

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This protocol describes the use of the formalin test to assess the antinociceptive effects of this compound in mice. The formalin test is a widely used model of tonic, localized inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

  • Formalin (5% solution in saline)

  • Male Swiss albino mice (20-25 g)

  • Observation chambers with transparent walls

  • Microsyringes for injection

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment to minimize stress-induced responses.

  • This compound Administration: Administer this compound (1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw using a microsyringe.

  • Observation: Immediately after the formalin injection, place the mouse in the observation chamber.

  • Nociceptive Behavior Scoring: Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection. This phase represents direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection. This phase is associated with inflammatory processes and central sensitization.

  • Data Analysis: Compare the time spent in nociceptive behavior between the this compound treated group and the vehicle-treated control group for both phases. A significant reduction in licking/biting time in the this compound group indicates an antinociceptive effect.

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

CB86_Signaling_Pathway CB86 This compound CB1R CB1 Receptor CB86->CB1R Binds (Partial Agonist) Gi Gi Protein CB1R->Gi Activates Neuron Neuron CB1R->Neuron Located on AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PainSignal Pain Signal Transmission cAMP->PainSignal Modulates Neuron->PainSignal Reduces

Caption: Proposed signaling pathway of this compound at the CB1 receptor leading to analgesia.

Experimental Workflow for the Formalin Test

Formalin_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection Acclimation Animal Acclimation (30 min) Treatment This compound or Vehicle Admin (i.p.) Acclimation->Treatment Formalin Formalin Injection (5%, 20 µL, s.c.) Treatment->Formalin 30 min post-treatment Observation Observation in Chamber Formalin->Observation Phase1 Phase 1 Scoring (0-5 min) Observation->Phase1 Phase2 Phase 2 Scoring (15-30 min) Observation->Phase2 Analysis Data Analysis Phase1->Analysis Phase2->Analysis

Caption: Experimental workflow for evaluating the antinociceptive effects of this compound using the formalin test.

Application Notes and Protocols for Cell Culture Assays Using CB-86

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing two distinct compounds identified as CB-86: a synthetic cannabinoid and a Translocator Protein (TSPO) ligand.

Table of Contents

  • Synthetic Cannabinoid this compound

    • Application Note

    • Data Presentation

    • Experimental Protocols

      • Cannabinoid Receptor 1 (CB1) Binding Assay

      • cAMP Functional Assay for CB1 Receptor Activation

    • Signaling Pathway

  • TSPO Ligand CB86

    • Application Note

    • Data Presentation

    • Experimental Protocols

      • Cell Viability XTT Assay in PC12 Cells

      • Apoptosis Detection using Annexin V Staining

    • Signaling Pathway & Experimental Workflow

Synthetic Cannabinoid this compound

Application Note

This compound is a synthetic cannabinoid characterized as a resorcinol-anandamide hybrid. It functions as a partial agonist at the central cannabinoid (CB1) receptor and a neutral antagonist at the peripheral cannabinoid (CB2) receptor.[1] Its affinity for these receptors is in the low nanomolar range, indicating potent activity.[1] The following protocols describe standard cell-based assays to characterize the binding and functional activity of this compound or similar cannabinoid ligands.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)
CB15.6
CB27.9

Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the agonist.

Experimental Protocols

This protocol is designed to determine the binding affinity of this compound to the CB1 receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells) through competitive displacement of a radiolabeled ligand.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CB1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Radiolabeled CB1 antagonist (e.g., [³H]SR141716A)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture CB1-expressing cells to ~80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]SR141716A (e.g., 1 nM), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled CB1 antagonist (e.g., 10 µM SR141716A).

    • Add cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Add scintillation fluid to each filter and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of CB1 receptor activation, by quantifying intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CB1 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., Krebs Ringer Bicarbonate buffer with 1 mM IBMX)

  • Forskolin (an adenylyl cyclase activator)

  • This compound stock solution (in DMSO)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well plate

Procedure:

  • Cell Plating: Seed CB1-expressing cells into a 96-well plate and culture overnight.

  • Assay Preparation:

    • Remove the culture medium and replace it with stimulation buffer.

    • Incubate at 37°C for 30 minutes.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).

Signaling Pathway

CB1 Receptor Signaling Pathway

TSPO Ligand CB86

Application Note

CB86 is a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein.[2] TSPO ligands are known to exhibit neuroprotective and anti-inflammatory effects. Studies have shown that CB86 can protect against cell death induced by neurotoxins in vitro.[3][4] The following protocols are based on published studies and are suitable for assessing the cytoprotective effects of CB86 in a neuronal cell line model.

Data Presentation

Table 2: Neuroprotective Effects of CB86 on 6-OHDA-Induced Toxicity in PC12 Cells

AssayOutcome Measure6-OHDA Treatment6-OHDA + CB86 (25 µM)
XTT Assay Cell Viability (fold change vs. 6-OHDA)1.01.8
Apoptosis Assay Apoptotic Cells (fold change vs. 6-OHDA)1.00.77 (1.3-fold inhibition)

Data are derived from a study investigating the effects of CB86 on 6-hydroxydopamine (6-OHDA)-induced cell death in PC12 cells.[3][4]

Experimental Protocols

This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to an orange-colored formazan product.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS, 1% Penicillin-Streptomycin)

  • 6-hydroxydopamine (6-OHDA)

  • TSPO Ligand CB86 stock solution (in DMSO)

  • XTT labeling reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Control Group: Add fresh medium.

    • CB86 Control Group: Add medium containing 25 µM CB86.

    • 6-OHDA Group: Add medium containing 80 µM 6-OHDA.

    • CB86 + 6-OHDA Group: Add medium containing both 25 µM CB86 and 80 µM 6-OHDA.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • XTT Addition: Add XTT labeling reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.

Materials:

  • PC12 cells

  • Treatment reagents as described in the XTT assay protocol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat PC12 cells in 6-well plates as described in the XTT assay protocol.

  • Cell Harvesting: After the 24-hour incubation, collect the cells (including any floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate at room temperature for 15 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway & Experimental Workflow

TSPO_Signaling_and_Workflow cluster_workflow Experimental Workflow cluster_pathway TSPO Signaling in Apoptosis Plate_Cells Plate PC12 Cells Treat_Cells Treat with 6-OHDA +/- CB86 Plate_Cells->Treat_Cells Incubate Incubate 24h Treat_Cells->Incubate Assay Perform Viability (XTT) or Apoptosis (Annexin V) Assay Incubate->Assay Analyze Analyze Data Assay->Analyze CB86 CB86 TSPO TSPO CB86->TSPO Binds to Bax Bax TSPO->Bax Inhibits Translocation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptotic_Stimuli Apoptotic Stimuli (e.g., 6-OHDA) Apoptotic_Stimuli->Bax Activates Bax->Mitochondrion Forms pore in Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

TSPO Signaling and Experimental Workflow

References

Application Notes and Protocols for CB-86 in Translocator Protein (TSPO) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CB-86, a high-affinity ligand for the translocator protein (TSPO), in various research applications. Detailed protocols for key experiments are included to facilitate the study of TSPO function in neuroinflammation, neuroprotection, and as a potential biomarker for imaging.

Introduction to this compound and Translocator Protein (TSPO)

The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] It is involved in a multitude of cellular functions, including cholesterol transport, steroidogenesis, regulation of mitochondrial respiration, and modulation of inflammatory and apoptotic processes.[2][3] TSPO expression is relatively low in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases and brain injury.[1][4]

This compound is a novel, high-affinity synthetic ligand for TSPO. It has demonstrated potent anti-inflammatory and neuroprotective effects in preclinical studies, positioning it as a valuable tool for investigating the therapeutic potential of targeting TSPO.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various experimental settings.

ParameterValueCell Line/ModelReference
Binding Affinity (Ki) 1.6 nMNot Specified[5]
ApplicationCell LineThis compound ConcentrationEffectReference
Anti-inflammatory BV-2 Microglia25 µMInhibition of LPS-induced pro-inflammatory cytokine release[2]
Neuroprotection PC12 Cells25 µMProtection against 6-OHDA-induced cell death[4]
Mitochondrial Function H1299 Lung Cancer CellsNot SpecifiedProtection against hypoxia-induced mitochondrial membrane potential depolarization[5]

Key Applications and Experimental Protocols

Anti-inflammatory Activity in Microglia

Application: To investigate the anti-inflammatory effects of this compound by measuring its ability to suppress the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol: Inhibition of LPS-Induced Cytokine Release in BV-2 Microglia

  • Cell Culture: Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with this compound (25 µM) for 1 hour before LPS stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Coat a 96-well ELISA plate with capture antibodies for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Neuroprotective Effects in a Parkinson's Disease Model

Application: To assess the neuroprotective properties of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a common in vitro model for Parkinson's disease.[4]

Experimental Protocol: Neuroprotection against 6-OHDA-Induced Cell Death in PC12 Cells

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Cell Plating: Seed PC12 cells in a 96-well plate at a suitable density.

  • Treatment: Simultaneously treat the cells with 6-OHDA (80 µM) and this compound (25 µM) for 24 hours.[4]

  • Assessment of Cell Viability and Cytotoxicity:

    • XTT Assay (Cell Viability):

      • Add XTT reagent to the wells and incubate.

      • Read the absorbance to determine the metabolic activity of viable cells.

    • LDH Assay (Cytotoxicity):

      • Collect the culture medium.

      • Add LDH reaction mixture to the medium.

      • Measure the absorbance to quantify the release of lactate dehydrogenase from damaged cells.

    • Apoptosis Assay (Apopxin Green Staining):

      • Stain the cells with Apopxin Green, which binds to phosphatidylserine on the surface of apoptotic cells.

      • Measure fluorescence using a fluorescence microplate reader.

Assessment of Mitochondrial Function

Application: To evaluate the effect of this compound on mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential

  • Cell Culture and Plating: Culture the desired cell line (e.g., H1299) in an appropriate medium and plate in a 96-well black, clear-bottom plate.

  • Treatment: Treat the cells with the desired concentrations of this compound and a positive control for mitochondrial depolarization (e.g., CCCP or valinomycin) for the desired time.

  • Staining with a Fluorescent Dye:

    • Use a cationic fluorescent dye such as JC-1 or TMRE.

    • For JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • For TMRE: This dye accumulates in active mitochondria with a high ΔΨm, exhibiting red-orange fluorescence.

  • Incubation: Incubate the cells with the dye according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

    • For JC-1, measure both red and green fluorescence and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

    • For TMRE, measure the red-orange fluorescence. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

TSPO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits p_IkB p-IκB IkB->p_IkB p_NFkB p-NF-κB NFkB->p_NFkB Translocates to Nucleus p_IkB->NFkB Releases DNA DNA p_NFkB->DNA Binds to TSPO TSPO TSPO->IKK Inhibits CB86 This compound CB86->TSPO Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Proposed signaling pathway for this compound-mediated inhibition of neuroinflammation.

Experimental_Workflow cluster_inflammation Anti-inflammatory Assay cluster_neuroprotection Neuroprotection Assay cluster_mito Mitochondrial Function Assay culture_bv2 Culture BV-2 Microglia plate_bv2 Plate BV-2 Cells culture_bv2->plate_bv2 pretreat_cb86 Pre-treat with this compound plate_bv2->pretreat_cb86 stimulate_lps Stimulate with LPS pretreat_cb86->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa culture_pc12 Culture PC12 Cells plate_pc12 Plate PC12 Cells culture_pc12->plate_pc12 treat_6ohda_cb86 Treat with 6-OHDA + this compound plate_pc12->treat_6ohda_cb86 assess_viability Assess Cell Viability (XTT) treat_6ohda_cb86->assess_viability assess_cytotoxicity Assess Cytotoxicity (LDH) treat_6ohda_cb86->assess_cytotoxicity assess_apoptosis Assess Apoptosis treat_6ohda_cb86->assess_apoptosis culture_cells Culture Cells plate_cells Plate Cells culture_cells->plate_cells treat_cb86_mito Treat with this compound plate_cells->treat_cb86_mito stain_dye Stain with Fluorescent Dye treat_cb86_mito->stain_dye measure_fluorescence Measure Fluorescence stain_dye->measure_fluorescence

References

Application Note: Protocol for the Solubilization and Use of CB-86 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the dissolution of the novel investigational compound CB-86 for use in a variety of common cell-based assays. Due to the limited public data on this compound, this protocol offers a generalized yet robust framework for determining optimal solubilization conditions and for subsequently assessing its biological activity. The methodologies detailed herein are designed to ensure compound stability, bioavailability, and reproducibility in experimental settings.

Compound Information and Physicochemical Properties (Hypothetical)

Successful solubilization of a novel compound is the first critical step in any cell-based assay. The hypothetical properties of this compound, summarized in Table 1, suggest a hydrophobic nature, necessitating the use of an organic solvent for the preparation of a stock solution.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Solubilization
Molecular Weight452.9 g/mol Needed for calculating molar concentrations.
Predicted LogP (XLogP3)4.8High hydrophobicity; likely insoluble in aqueous media.
Predicted Water Solubility2.1 mg/LRequires an organic solvent for initial dissolution.
AppearanceWhite to off-white crystalline solidStandard visual confirmation.

Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure for 10 mM Stock Solution:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out 4.53 mg of this compound powder.

  • Add DMSO: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder. This will yield a 10 mM stock solution.

  • Solubilize: Tightly cap the tube and vortex for 2-3 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes or gently warm the solution at 37°C for 10 minutes, vortexing intermittently.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Procedure for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in DMSO to create intermediate stocks if a wide range of concentrations is to be tested.

  • Final Dilution: Directly before use, dilute the 10 mM stock (or an intermediate dilution) into pre-warmed complete cell culture medium to achieve the final desired concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle control) and should ideally not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.

Experimental Workflow

The overall workflow for assessing the biological activity of this compound is depicted below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis compound This compound Powder dissolve Dissolve in DMSO (10 mM Stock) compound->dissolve aliquot Aliquot & Store (-80°C) dissolve->aliquot prepare_working Prepare Working Solutions (Dilute in Medium) aliquot->prepare_working culture Seed Cells in Microplates treat Treat Cells with this compound & Vehicle Control culture->treat prepare_working->treat incubate Incubate (24-72 hours) treat->incubate assay Perform Cell-Based Assay (e.g., MTT, Caspase) incubate->assay readout Acquire Data (e.g., Plate Reader) assay->readout analyze Analyze & Plot Data (e.g., IC50 Curve) readout->analyze

Caption: Experimental workflow for testing this compound in cell-based assays.

Protocol: Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Table 2: Hypothetical MTT Assay Results for this compound

Cell LineTreatment DurationIC50 (µM)
HeLa48 hours12.5
A54948 hours28.1
MCF-748 hours8.9

Protocol: Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well, white-walled plate as described in the MTT assay protocol. A positive control (e.g., Staurosporine) should be included.

  • Incubation: Incubate for a shorter duration, typically 12-24 hours, as apoptosis precedes cell death.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.

  • Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a microplate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Table 3: Hypothetical Caspase-3/7 Activation by this compound (24h Treatment)

Cell LineThis compound Concentration (µM)Fold-Change in Caspase Activity (vs. Vehicle)
MCF-7104.2-fold
MCF-7258.1-fold
HeLa101.5-fold
HeLa252.3-fold

Hypothetical Signaling Pathway Modulated by this compound

To investigate the mechanism of action of this compound, its effect on a relevant signaling pathway can be assessed, for instance, via Western Blot. Below is a hypothetical pathway where this compound is an inhibitor of a kinase.

G cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene CB86 This compound CB86->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Application Notes and Protocols: CB-86 as a Pharmacological Probe for Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CB-86 is a synthetic pharmacological probe designed for the selective investigation of the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the immune system and is implicated in various physiological and pathophysiological processes, including inflammation, pain, and neurodegenerative diseases. The selective modulation of the CB2 receptor is a significant area of research for developing therapeutics with minimal psychoactive side effects, which are commonly associated with the Cannabinoid Receptor Type 1 (CB1).

This compound has been characterized as a compound with notable affinity for the CB2 receptor and increased metabolic stability, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the function and signaling pathways of the CB2 receptor. Its utility as a pharmacological probe stems from its ability to selectively bind to and modulate the activity of the CB2 receptor, allowing researchers to dissect its role in cellular and systemic processes.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its use as a selective CB2 receptor probe.

ParameterValueReceptorAssay TypeReference
Binding Affinity (Ki) 1.6 nMHuman CB2Radioligand Binding Assay[1]
Selectivity (Ki CB1/Ki CB2) > 2000Human CB1/CB2Radioligand Binding Assay[1]
Functional Activity Inverse AgonistHuman CB2cAMP Assay[1]

Note: The data presented is based on a representative compound (compound 92) from a series of 4-quinolone-3-carboxamide derivatives with high affinity and selectivity for the CB2 receptor.[1]

Signaling Pathways

Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is expected to reduce the basal activity of the CB2 receptor, leading to an increase in cAMP levels. The signaling cascade is initiated by the binding of the ligand to the receptor, which is coupled to inhibitory G proteins (Gαi/o).

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB86 This compound (Inverse Agonist) CB2R CB2 Receptor CB86->CB2R Binds Gi Gαi/o CB2R->Gi Inhibits basal activity AC Adenylyl Cyclase Gi->AC Less inhibition ATP ATP AC->ATP cAMP cAMP (Increased) ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

This compound Inverse Agonist Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for CB2 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the CB2 receptor.

Materials:

  • HEK293 cells stably expressing human CB2 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist)

  • This compound (or other test compounds) at various concentrations

  • Non-specific binding control: WIN 55,212-2 (10 µM)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hCB2 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]CP-55,940 (at a final concentration equal to its Kd), and 50 µL of this compound at various concentrations.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of WIN 55,212-2.

  • Add 50 µL of cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare hCB2 Cell Membranes B Incubate Membranes with [3H]CP-55,940 & this compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Radioligand Binding Assay Workflow
cAMP Functional Assay for CB2 Receptor Activity

This protocol determines the functional activity of this compound at the CB2 receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing human CB2 receptor

  • Assay medium (e.g., DMEM/F12 with 0.1% BSA)

  • Forskolin

  • This compound (or other test compounds) at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer

Procedure:

  • Seed CHO-K1-hCB2 cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

  • Stimulate the cells with forskolin (e.g., 10 µM final concentration) for 30 minutes at 37°C. Include a control group without forskolin to measure basal cAMP levels.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Plot the cAMP concentration against the log concentration of this compound.

  • As this compound is an inverse agonist, it is expected to increase cAMP levels above the basal level in the absence of an agonist. The potency (EC50) can be determined from the dose-response curve.

cAMP_Assay_Workflow A Seed hCB2-expressing CHO-K1 cells B Pre-incubate cells with this compound A->B C Stimulate with Forskolin B->C D Lyse cells and measure cAMP levels C->D E Data Analysis (Dose-Response Curve) D->E

cAMP Functional Assay Workflow

References

Application Notes and Protocols for Immunohistochemical Staining in CB-86 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-86 is a synthetic cannabinoid that functions as a partial agonist for the Cannabinoid Receptor 1 (CB1) and an antagonist for the Cannabinoid Receptor 2 (CB2). These receptors are key components of the endocannabinoid system, which is involved in a multitude of physiological processes. Understanding the cellular and tissue-level effects of this compound is crucial for preclinical and clinical research. Immunohistochemistry (IHC) is a powerful technique for visualizing the in-situ expression and localization of specific proteins within tissues treated with this compound, providing valuable insights into its mechanism of action and potential therapeutic effects.

These application notes provide a detailed, generalized protocol for performing immunohistochemistry on tissues that have been treated with this compound. The protocol is intended to serve as a starting point and should be optimized for specific antibodies and tissue types.

Data Presentation

Quantitative analysis of immunohistochemical staining allows for an objective assessment of protein expression changes in response to this compound treatment. The data can be presented in various ways, including scoring systems that account for both the intensity of the stain and the percentage of positively stained cells. Below is an example of how such data could be summarized.

Table 1: Example of Quantitative Analysis of Protein Expression in this compound Treated vs. Control Tissues

Target ProteinTreatment GroupStaining Intensity (Mean ± SD)Percentage of Positive Cells (Mean ± SD)H-Score (Mean ± SD)
CB1 Receptor Control2.1 ± 0.465% ± 8%136.5 ± 20.2
This compound (10 mg/kg)1.2 ± 0.340% ± 6%48.0 ± 11.5
CB2 Receptor Control1.8 ± 0.555% ± 7%99.0 ± 19.8
This compound (10 mg/kg)1.7 ± 0.452% ± 9%88.4 ± 18.5
Activated Caspase-3 Control0.8 ± 0.25% ± 2%4.0 ± 1.8
This compound (10 mg/kg)2.5 ± 0.625% ± 5%62.5 ± 14.7

*Indicates a statistically significant difference (p < 0.05) compared to the control group. Staining intensity is scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), to 3 (strong). H-Score is calculated as: Σ [Intensity × (% of cells with that intensity)].

Experimental Protocols

This section provides a detailed, step-by-step protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.

I. Tissue Preparation
  • Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[1][2] The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Dehydration and Clearing: Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).[3] Clear the tissues using xylene or a xylene substitute.[3]

  • Paraffin Embedding: Infiltrate the cleared tissues with molten paraffin wax and embed them in paraffin blocks.[3]

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and float them onto adhesive-coated microscope slides.

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.

II. Immunohistochemical Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a substitute) two times for 5 minutes each to remove the paraffin.[4]

    • Rehydrate the sections by immersing them in a graded series of ethanol solutions (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.[4]

  • Antigen Retrieval:

    • This step is crucial for unmasking antigenic epitopes that may have been altered by formalin fixation.[5]

    • The optimal method (heat-induced or enzymatic) depends on the primary antibody.

    • For Heat-Induced Epitope Retrieval (HIER): Immerse slides in a staining dish containing an appropriate retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0). Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.[6] Allow the slides to cool to room temperature in the buffer.

    • Rinse the slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

  • Peroxidase Blocking:

    • To block endogenous peroxidase activity, incubate the sections in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature.[7]

    • Rinse with wash buffer.

  • Blocking Non-Specific Binding:

    • Incubate the sections with a blocking solution (e.g., 5% normal serum from the species in which the secondary antibody was raised, or 1-3% BSA in wash buffer) for 30-60 minutes at room temperature in a humidified chamber.[8] This step minimizes non-specific binding of the primary and secondary antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the protein of interest (e.g., anti-CB1, anti-CB2, anti-activated Caspase-3) to its optimal concentration in the blocking solution.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • Rinse the slides with wash buffer (3 x 5 minutes).

    • Incubate the sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) for 30-60 minutes at room temperature.[4] The secondary antibody must be specific for the host species of the primary antibody.

  • Detection:

    • Rinse the slides with wash buffer (3 x 5 minutes).

    • If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes at room temperature.

    • Rinse with wash buffer (3 x 5 minutes).

    • Apply the chromogen substrate solution (e.g., DAB - 3,3'-diaminobenzidine) and incubate until the desired color intensity develops (typically 1-10 minutes).[6] Monitor the color development under a microscope.

    • Stop the reaction by rinsing the slides with distilled water.

  • Counterstaining:

    • Lightly counterstain the sections with a suitable nuclear stain, such as hematoxylin, for 30-60 seconds to visualize the tissue morphology.[3]

    • "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through a graded series of ethanol solutions (70%, 95%, 100%).

    • Clear the sections in xylene (or a substitute).

    • Apply a coverslip using a permanent mounting medium.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_final Final Steps Fixation Tissue Fixation (10% NBF) Dehydration_Clearing Dehydration & Clearing (Ethanol & Xylene) Fixation->Dehydration_Clearing Embedding Paraffin Embedding Dehydration_Clearing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking Non-Specific Binding PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (4°C, O/N) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydrate_Mount Dehydration, Clearing, & Mounting Counterstain->Dehydrate_Mount Microscopy Microscopy & Imaging Dehydrate_Mount->Microscopy

Caption: Experimental workflow for immunohistochemistry.

CB1_Signaling CB86 This compound (Agonist) CB1 CB1 Receptor CB86->CB1 G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK activates IonChannels Ion Channels (Ca2+, K+) G_protein->IonChannels modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response (e.g., Neurotransmitter Release) PKA->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: CB1 receptor signaling pathway.

CB2_Signaling CB86 This compound (Antagonist) CB2 CB2 Receptor CB86->CB2 blocks G_protein Gi/o Protein CB2->G_protein AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK activates cAMP cAMP AC->cAMP ImmuneResponse Immune Cell Response (e.g., Cytokine Release) cAMP->ImmuneResponse MAPK->ImmuneResponse

Caption: CB2 receptor signaling pathway.

References

Troubleshooting & Optimization

Overcoming CB-86 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CB-86, a selective cannabinoid receptor 2 (CB2) agonist. This resource provides troubleshooting guides and frequently asked questions to help researchers overcome challenges related to the handling and use of this compound, with a primary focus on its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a potent and selective synthetic agonist for the cannabinoid receptor type 2 (CB2). It is a small molecule with high lipophilicity, making it poorly soluble in aqueous solutions.[1][2] Its non-polar nature is a common characteristic of synthetic cannabinoids, which are designed to interact with cannabinoid receptors.[1]

Q2: Why is my this compound not dissolving in my aqueous buffer?

This compound is practically insoluble in water and aqueous buffers. Direct dissolution in aqueous media will likely result in the compound remaining as a solid precipitate. To work with this compound in aqueous-based assays, it is necessary to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.

Q3: What is the recommended solvent for making a stock solution of this compound?

For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What can I do?

This is a common issue when diluting a concentrated stock of a poorly soluble compound into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. To prevent precipitation, consider using a co-solvent system, formulating with solubilizing agents like cyclodextrins, or using a surfactant.

Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound?

Yes, several strategies can be employed. The use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, is a common approach to increase aqueous solubility. Another option is the use of non-ionic surfactants, such as Polysorbate 80, which can form micelles to encapsulate the compound.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the compound.

Solutions:

  • Visually inspect for precipitation: Before adding the compound to your cells, inspect the diluted solution for any signs of precipitation (cloudiness, visible particles).

  • Optimize final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is below a level that causes precipitation or cellular toxicity. This is often in the range of 0.1% to 0.5%.

  • Use a solubilizing agent: Consider pre-complexing this compound with a randomly methylated β-cyclodextrin (RAMEB) or using a formulation with a low concentration of a non-ionic surfactant.

Issue 2: Difficulty in preparing a stable aqueous working solution.

Possible Cause: The concentration of this compound in the intended aqueous solution exceeds its solubility limit, even with a co-solvent.

Solutions:

  • Decrease the final concentration: You may need to work with lower concentrations of this compound in your aqueous solutions.

  • Increase the co-solvent concentration (with caution): While increasing the co-solvent can improve solubility, be mindful of its potential effects on your experimental system.

  • Employ sonication: After dilution, brief sonication can sometimes help to disperse the compound and form a more stable solution, although this may be temporary.

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound in various solvents and the effectiveness of different solubilizing agents.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Ethanol~10
Methanol~5
Water< 0.001

Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound

Solubilizing Agent (in PBS, pH 7.4)This compound Solubility (µg/mL)
None (Control)< 0.1
1% DMSO2.5
1% Ethanol1.2
10 mM RAMEB50
0.1% Polysorbate 8025

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a suitable vial. For example, to prepare 1 mL of a 10 mM stock solution of this compound (assuming a molecular weight of 400 g/mol ), you would need 4 mg.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
  • Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound in DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of your stock solution in DMSO to achieve an intermediate concentration that can be easily diluted into your aqueous buffer.

  • Final Dilution (in Aqueous Buffer): Add the DMSO solution of this compound dropwise to your pre-warmed (37°C) aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.

  • Use Immediately: It is recommended to use the final aqueous working solution immediately after preparation to avoid precipitation over time.

Protocol 3: Formulation of this compound with Randomly Methylated β-Cyclodextrin (RAMEB)
  • Prepare RAMEB Solution: Prepare a 20 mM solution of RAMEB in your desired aqueous buffer.

  • Add this compound Stock: Add your concentrated this compound stock solution in DMSO to the RAMEB solution. The final concentration of this compound will depend on your experimental needs.

  • Incubate: Incubate the mixture for 1-2 hours at room temperature with constant stirring or shaking to allow for the formation of the inclusion complex.

  • Filter (Optional): To remove any undissolved compound, you can filter the solution through a 0.22 µm syringe filter.

  • Use in Assay: The resulting solution contains this compound complexed with RAMEB, which should exhibit improved aqueous solubility and stability.

Visualizations

Caption: Simplified CB2 receptor signaling pathway.

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in aqueous buffer precipitate Does it precipitate? start->precipitate stock_solution Prepare concentrated stock in DMSO precipitate->stock_solution Yes success Success: Use solution immediately precipitate->success No dilute Dilute stock in aqueous buffer stock_solution->dilute precipitate2 Does it still precipitate? dilute->precipitate2 precipitate2->success No troubleshoot Troubleshoot Further precipitate2->troubleshoot Yes option1 Option 1: Lower final concentration troubleshoot->option1 option2 Option 2: Use a solubilizing agent (e.g., cyclodextrin, surfactant) troubleshoot->option2 option3 Option 3: Increase co-solvent % (with caution) troubleshoot->option3

Caption: Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing CB-86 Dosage for Antinociceptive Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of CB-86 to achieve desired antinociceptive effects in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic cannabinoid that acts as a partial agonist at cannabinoid receptor 1 (CB1) and an antagonist at cannabinoid receptor 2 (CB2).[1] Its analgesic effects are believed to be mediated through its interaction with the endocannabinoid system, which plays a crucial role in modulating pain perception.

Q2: What is a recommended starting dose for this compound in antinociceptive studies in mice?

Based on published literature, a dose of 1 mg/kg of this compound has been shown to exhibit antinociceptive effects in the formalin test in mice. This serves as a good starting point for dose-response studies. Further optimization may be required depending on the specific pain model and experimental conditions.

Q3: What are the common in vivo models used to assess the antinociceptive effects of this compound?

Commonly used models to evaluate the analgesic properties of cannabinoid compounds like this compound include:

  • Formalin Test: This model assesses both acute and persistent pain responses.

  • Hot Plate Test: This test measures the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.

  • Tail-Flick Test: Similar to the hot plate test, this model assesses the response to a thermal stimulus applied to the tail.

Q4: How should this compound be prepared and administered for in vivo studies?

For intraperitoneal (i.p.) administration in mice, this compound should be dissolved in a suitable vehicle. A common vehicle for cannabinoids is a mixture of ethanol, Tween 80, and saline. It is crucial to ensure the compound is fully dissolved and to administer a consistent volume to each animal.

Troubleshooting Guides

Issue 1: High variability in antinociceptive response between animals.
  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent injection volumes for all animals. For intraperitoneal injections, be careful to avoid injection into the intestines or other organs.

  • Possible Cause: Animal stress.

    • Solution: Acclimatize animals to the experimental room and handling procedures for several days before the experiment. Minimize noise and disturbances during the testing period.

  • Possible Cause: Individual differences in metabolism.

    • Solution: Use a sufficient number of animals per group to account for biological variability and ensure statistical power.

Issue 2: Lack of a clear dose-response relationship.
  • Possible Cause: Inappropriate dose range.

    • Solution: The selected doses may be too high (on the plateau of the dose-response curve) or too low. Conduct a pilot study with a wider range of doses (e.g., logarithmic spacing) to identify the effective dose range.

  • Possible Cause: Saturation of receptors.

    • Solution: At higher doses, the CB1 receptors may become saturated, leading to a plateau in the analgesic effect. Consider investigating lower dose ranges.

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: High concentrations of the compound may lead to non-specific effects that can interfere with the measurement of antinociception.

Issue 3: Sedative effects of this compound interfering with behavioral assays.
  • Possible Cause: The dose of this compound is too high.

    • Solution: High doses of CB1 agonists can induce sedation and motor impairment, which can confound the results of behavioral tests like the hot plate and tail-flick assays. It is essential to perform a dose-response study and select a dose that produces antinociception without significant motor deficits.

    • Recommendation: Include a motor function test, such as the rotarod test, to assess for any motor impairment at the doses of this compound being tested for analgesia.

Data Presentation

Table 1: Summary of In Vivo Antinociceptive Data for this compound

CompoundAnimal ModelAssayEffective DoseObserved EffectReference
This compoundMouseFormalin Test1 mg/kg (i.p.)Significant reduction in nociceptive behaviorBrizzi et al., 2009

Experimental Protocols

Formalin Test in Mice

This protocol is a standard procedure for assessing the antinociceptive effects of compounds.

Materials:

  • This compound

  • Vehicle (e.g., 1:1:18 mixture of ethanol:Tween 80:saline)

  • 5% formalin solution

  • Observation chambers with mirrors

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate male Swiss mice (20-25 g) to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the mouse in the observation chamber. Record the total time spent licking or biting the injected paw during two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory Phase): 15-30 minutes post-formalin injection.

  • Data Analysis: Compare the time spent in nociceptive behavior between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Hot Plate Test in Mice

This protocol assesses the thermal nociceptive threshold.

Materials:

  • This compound

  • Vehicle

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

  • Animal enclosure for the hot plate

Procedure:

  • Acclimatization: Acclimate mice to the testing room.

  • Baseline Latency: Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle i.p.

  • Post-treatment Latency: Measure the latency to the nociceptive response at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Compare the %MPE between treated and control groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization drug_prep This compound & Vehicle Preparation acclimatization->drug_prep drug_admin Drug Administration (i.p.) drug_prep->drug_admin nociceptive_assay Nociceptive Assay (Formalin, Hot Plate, or Tail-Flick) drug_admin->nociceptive_assay behavioral_obs Behavioral Observation nociceptive_assay->behavioral_obs data_collection Data Collection behavioral_obs->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Experimental workflow for assessing antinociceptive effects.

signaling_pathway CB86 This compound CB1R CB1 Receptor (Partial Agonist) CB86->CB1R CB2R CB2 Receptor (Antagonist) CB86->CB2R Neuronal_Inhibition Inhibition of Neurotransmitter Release CB1R->Neuronal_Inhibition Analgesia Antinociception/ Analgesia Neuronal_Inhibition->Analgesia

Simplified signaling pathway of this compound.

troubleshooting_logic start High Variability in Response? cause1 Inconsistent Administration? start->cause1 Yes end Consistent Results start->end No cause2 Animal Stress? cause1->cause2 No solution1 Refine Injection Technique cause1->solution1 Yes solution2 Improve Acclimatization cause2->solution2 Yes cause2->end No solution1->end solution2->end

Troubleshooting logic for high response variability.

References

Technical Support Center: CB-86 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound CB-86. This compound is a synthetic cannabinoid that acts as a potent agonist for the Cannabinoid Receptor 1 (CB1) and an antagonist for the Cannabinoid Receptor 2 (CB2). This dual activity can lead to complex biological responses, and this guide is designed to help you navigate unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cannabinoid receptor modulator. It exhibits dual activity:

  • CB1 Receptor Agonist: It binds to and activates the CB1 receptor, which is primarily expressed in the central nervous system.[1]

  • CB2 Receptor Antagonist: It binds to the CB2 receptor, which is predominantly found in immune cells, and blocks its activation by endogenous or exogenous agonists.[2]

Q2: What are the expected downstream effects of this compound treatment in cell-based assays?

A2: As a CB1 agonist, this compound is expected to initiate signaling cascades typical for Gi/o-coupled receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Activation of the CB1 receptor can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[1] As a CB2 antagonist, this compound will block the signaling initiated by any CB2 agonists present in the experimental system. If the system has endogenous CB2 activation, you would expect to see an attenuation of those effects, such as a decrease in immune cell activation or altered cytokine release.

Q3: Which cell lines are suitable for studying this compound?

A3: The choice of cell line depends on the research question.

  • For studying CB1 agonism: HEK293 or CHO-K1 cells stably or transiently expressing the human CB1 receptor are commonly used.[5][6][7] Neuronal cell lines that endogenously express CB1 are also suitable.

  • For studying CB2 antagonism: Cell lines of immune origin, such as macrophages or lymphocytes, that endogenously express the CB2 receptor are appropriate. Alternatively, HEK293 or CHO-K1 cells engineered to express the CB2 receptor can be used.[5]

Q4: What are some potential off-target effects of this compound?

A4: Synthetic cannabinoids can sometimes interact with other receptors, especially at higher concentrations. While specific off-target effects for this compound are not extensively documented in publicly available literature, related compounds have been shown to interact with a range of G protein-coupled receptors (GPCRs), including chemokine and histamine receptors, often in an antagonistic manner.[8][9][10] It is crucial to include appropriate controls to distinguish on-target from off-target effects.

Troubleshooting Guides

Guide 1: Unexpected Results in a CB1 Agonist Assay (e.g., cAMP Assay)

Problem: You are not observing the expected decrease in cAMP levels after treating CB1-expressing cells with this compound.

Potential Cause Troubleshooting Step Rationale
Low or no CB1 receptor expression Verify CB1 receptor expression via Western blot, qPCR, or flow cytometry.The target receptor must be present for the compound to elicit a response.
Cell health issues Check cell viability using a trypan blue exclusion assay or a commercial viability kit. Ensure cells are in the exponential growth phase and within a low passage number.Unhealthy or senescent cells may not respond appropriately to stimuli.
Incorrect assay conditions Optimize the concentration of forskolin (or other adenylyl cyclase activator) used to stimulate cAMP production. Ensure the incubation time with this compound is sufficient.The assay window (the difference between stimulated and basal cAMP levels) must be large enough to detect inhibition.
This compound degradation or precipitation Prepare fresh solutions of this compound. Check for precipitation in the stock solution and working dilutions. Consider the solubility of this compound in your assay medium.The compound must be in solution and at the correct concentration to be active.
Use of a non-selective phosphodiesterase (PDE) inhibitor If using a PDE inhibitor to boost the cAMP signal, ensure it does not interfere with the CB1 signaling pathway.Some PDE inhibitors can have off-target effects that may mask the effect of this compound.
Positive Control Failure Run a known, potent CB1 agonist (e.g., WIN55,212-2) as a positive control.If the positive control also fails, it points to a systemic issue with the assay or cells.
Guide 2: Inconsistent or Variable Results in a CB2 Antagonist Assay (e.g., Cytokine Release Assay)

Problem: The level of inhibition of cytokine release by this compound in the presence of a CB2 agonist is highly variable between experiments.

Potential Cause Troubleshooting Step Rationale
Variable cell density Standardize cell seeding density and ensure even cell distribution in multi-well plates.Cell number can significantly impact the magnitude of the biological response.
Inconsistent agonist stimulation Ensure the CB2 agonist used for stimulation is prepared fresh and used at a consistent concentration (ideally at its EC80) to ensure a robust and reproducible response that can be antagonized.The level of antagonism is dependent on the level of initial stimulation.
Presence of endogenous CB2 ligands Be aware of potential endogenous cannabinoids in your cell culture medium (e.g., in serum). Consider using serum-free medium for the assay.Endogenous ligands can compete with your experimental compounds and introduce variability.
Cell passage number Use cells within a defined, low passage number range for all experiments.The expression level of receptors and other signaling components can change with increasing passage number.
Incomplete washing steps If the assay involves wash steps, ensure they are performed consistently and gently to avoid cell detachment.Inconsistent cell numbers will lead to variable results.
Negative Control Check Include a vehicle-only control and a control with only the CB2 agonist.This helps to establish the baseline and the maximum stimulated response, respectively.

Experimental Protocols

Protocol 1: CB1 Receptor-Mediated cAMP Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit cAMP production in HEK293 cells stably expressing the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • Assay medium: Serum-free DMEM

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin solution

  • This compound

  • Positive control: WIN55,212-2

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Plating: Seed CB1-HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (WIN55,212-2) in stimulation buffer. Also, prepare a vehicle control.

  • Assay Initiation:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the appropriate compound dilution or control to each well.

    • Incubate for 30 minutes at 37°C.

  • Stimulation: Add 50 µL of forskolin solution (at a final concentration that elicits ~80% of the maximal response) to all wells except the basal control wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CB2 Receptor Antagonism Assay using a Cytokine Release Model

This protocol measures the ability of this compound to block the anti-inflammatory effects of a CB2 agonist on LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Culture medium: DMEM with 10% FBS

  • LPS (Lipopolysaccharide)

  • CB2 agonist (e.g., JWH-133)

  • This compound

  • Cytokine detection kit (e.g., ELISA for TNF-α)

Procedure:

  • Cell Plating: Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment with Antagonist:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound or vehicle.

    • Incubate for 1 hour at 37°C.

  • Agonist Treatment: Add the CB2 agonist JWH-133 (at its EC50 for inhibiting TNF-α release) to the appropriate wells.

  • Stimulation: After 30 minutes, add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 6-24 hours (optimize for maximal cytokine release).

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of this compound to reverse the inhibitory effect of the CB2 agonist on LPS-induced TNF-α production.

Visualizations

CB1_Signaling_Pathway CB86 This compound (Agonist) CB1R CB1 Receptor CB86->CB1R binds to G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK G_protein->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates pERK pERK ERK->pERK phosphorylates

CB1 Receptor Agonist Signaling Pathway

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CB1-HEK293) start->cell_culture plating Plate Cells cell_culture->plating treatment Treat with this compound and Controls plating->treatment incubation Incubate treatment->incubation assay Perform Assay (e.g., cAMP measurement) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

General Experimental Workflow for this compound

Troubleshooting_Flowchart start Unexpected Experimental Result check_controls Are positive and negative controls working as expected? start->check_controls controls_no No check_controls->controls_no No controls_yes Yes check_controls->controls_yes Yes troubleshoot_assay Troubleshoot core assay components: - Reagents - Instrument settings - Basic cell culture controls_no->troubleshoot_assay check_cells Are the cells healthy and expressing the target receptor? controls_yes->check_cells cells_no No check_cells->cells_no No cells_yes Yes check_cells->cells_yes Yes troubleshoot_cells - Check cell viability - Verify receptor expression - Use lower passage number cells_no->troubleshoot_cells check_compound Is the this compound solution prepared correctly and stable? cells_yes->check_compound compound_no No check_compound->compound_no No compound_yes Yes check_compound->compound_yes Yes troubleshoot_compound - Prepare fresh stock - Check for precipitation - Verify concentration compound_no->troubleshoot_compound consider_off_target Consider off-target effects or novel biological activity of this compound compound_yes->consider_off_target

Troubleshooting Logic Flowchart

References

Preventing CB-86 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental compound CB-86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Due to the proprietary nature of ongoing research, specific details of its mechanism are limited. However, it is hypothesized to modulate intracellular signaling cascades, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and differentiation.[1][2]

Q2: What are the most common causes of this compound degradation?

A2: Like many small molecule compounds, this compound is susceptible to degradation through several common pathways. The primary routes of degradation are hydrolysis, oxidation, and photolysis.[3][4] The rate of degradation is often influenced by environmental factors such as pH, temperature, light exposure, and the presence of oxygen.[5][6]

Q3: How should I properly store my stock solutions of this compound?

A3: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, it is recommended to store this compound as a solid powder at -20°C or -80°C in a desiccator.[7] Stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[8] Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, if oxidation is a suspected pathway of degradation, the use of antioxidants can be beneficial. Antioxidants work by neutralizing free radicals that can initiate oxidative chain reactions.[9][10] Common antioxidants used in experimental setups include butylated hydroxytoluene (BHT) and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific experimental conditions to avoid interference with the assay.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause Troubleshooting Step Rationale
Degradation in culture medium Pre-incubate this compound in the cell culture medium for the duration of the experiment and then measure its concentration by HPLC or LC-MS.Cell culture media are complex aqueous solutions, often at a physiological pH of ~7.4, which can promote hydrolysis.[11] Components in the media may also catalyze degradation.
Photodegradation from lab lighting Perform experiments under subdued lighting or use plates with opaque walls. Wrap flasks and bottles containing this compound in aluminum foil.Many organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions.[12][13]
Adsorption to plasticware Use low-adhesion microplates and polypropylene tubes. Include a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your buffers, if compatible with your assay.Hydrophobic compounds can adsorb to the surface of plastics, reducing the effective concentration in your experiment.
Oxidation Prepare media and solutions fresh before use. Consider adding an antioxidant like N-acetylcysteine (NAC) to your culture medium if it does not interfere with your experimental endpoint.Atmospheric oxygen can dissolve in media and lead to oxidative degradation of sensitive compounds.[14]
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of this compound solutions.
Possible Cause Troubleshooting Step Rationale
Hydrolysis Analyze the sample by LC-MS/MS to determine the mass of the new peaks. Compare this to the expected mass of hydrolyzed this compound.Hydrolysis involves the reaction with water, which would result in a predictable change in the molecular weight of the compound.[3][15]
Oxidation Prepare and analyze the sample under an inert atmosphere (e.g., nitrogen or argon).If the unknown peaks are reduced or absent under anoxic conditions, oxidation is the likely cause.[14]
Solvent-Induced Degradation Test the stability of this compound in alternative solvents. Ensure the solvent is of high purity and free of contaminants like peroxides.Some solvents can react with the compound or contain impurities that catalyze degradation.
pH-Mediated Degradation Analyze the stability of this compound in buffers of varying pH (e.g., pH 3, 7, 9).The ionization state of a molecule can change with pH, leading to different degradation pathways.[16][17]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound at different pH values over time.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate buffer (pH 3.0, 7.4, and 9.0)

  • HPLC or LC-MS system

  • Incubator set to 37°C

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in each of the phosphate buffers (pH 3.0, 7.4, and 9.0).

  • Timepoint Zero (T=0): Immediately after preparing the working solutions, take an aliquot from each pH condition, mix with an equal volume of ice-cold methanol to precipitate buffer salts and stop the reaction, and analyze by HPLC or LC-MS to determine the initial concentration.[18]

  • Incubation: Incubate the remaining working solutions at 37°C.

  • Subsequent Timepoints: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each condition, process as in step 3, and analyze by HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration for each pH condition. Plot the percentage of this compound remaining versus time.

Data Presentation:

Table 1: Stability of this compound in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
198.595.285.1
297.190.872.3
494.382.155.6
889.067.530.9
2470.235.45.8

Visualizations

Signaling Pathway

CB86_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates CB86 This compound Raf Raf CB86->Raf Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Proliferation Cell Proliferation, Differentiation Transcription_Factors->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM this compound Stock in DMSO prep_work Dilute to 100 µM in pH 3.0, 7.4, 9.0 Buffers prep_stock->prep_work t0 T=0 Analysis: Quench with Methanol, Analyze by LC-MS prep_work->t0 incubate Incubate at 37°C prep_work->incubate calc Calculate % Remaining vs. T=0 t0->calc tx T=x Analysis: (1, 2, 4, 8, 24h) Quench & Analyze incubate->tx tx->calc plot Plot % Remaining vs. Time calc->plot

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for identifying and controlling for off-target effects of kinase inhibitors during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors?

A: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1][2][3] This is a significant concern because the human kinome is large and many kinases share structural similarities in their ATP-binding pockets, which are the sites most kinase inhibitors target.[4][5] These unintended interactions can lead to misinterpretation of experimental results, confounding the understanding of the target kinase's true biological role, and can cause cellular toxicity or unexpected phenotypes.[2][4] Distinguishing between direct on-target, indirect on-target, and off-target effects is a major challenge.[6]

A visual representation of on-target versus off-target effects is shown below:

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Kinase_Inhibitor Kinase_Inhibitor Target_Kinase Target_Kinase Kinase_Inhibitor->Target_Kinase Inhibition Off_Target_Kinase Off_Target_Kinase Kinase_Inhibitor->Off_Target_Kinase Inhibition Substrate_1 Downstream Substrate 1 Target_Kinase->Substrate_1 Phosphorylation Cellular_Response_A Expected Cellular Response Substrate_1->Cellular_Response_A Substrate_2 Downstream Substrate 2 Off_Target_Kinase->Substrate_2 Phosphorylation Cellular_Response_B Unintended Cellular Response Substrate_2->Cellular_Response_B

Figure 1: On-target vs. Off-target effects of a kinase inhibitor.
Q2: How can I determine the selectivity of my kinase inhibitor?

A: The most effective way to determine the selectivity of a kinase inhibitor is through comprehensive kinase profiling.[4][5] This involves screening the inhibitor against a large panel of purified kinases (ideally representing the entire human kinome) to measure its activity against each.[4][5] The results are typically reported as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each kinase.[5][7] This data allows for the calculation of a selectivity index, which compares the inhibitor's potency for its intended target versus off-targets.[4]

Summary of Kinase Inhibitor Selectivity Data

Kinase TargetIC50 (nM)Fold Selectivity vs. Target
Target Kinase A 10 1x
Off-Target Kinase B10010x
Off-Target Kinase C50050x
Off-Target Kinase D>10,000>1000x
Off-Target Kinase E80080x

This table presents hypothetical data for a kinase inhibitor, demonstrating how selectivity is quantified.

Q3: My experimental results are unexpected. Could off-target effects be the cause?

A: Unexpected results are a common reason to suspect off-target effects.[2] For example, if a cellular response is observed at a concentration of the inhibitor that is significantly different from its known IC50 for the target kinase, or if the phenotype does not align with the known function of the target kinase, off-target interactions should be considered.[2] It is also possible that the observed phenotype is a result of the inhibitor affecting a different pathway entirely.[2]

Below is a troubleshooting workflow to consider when faced with unexpected results:

Start Unexpected Experimental Result Check_Concentration Does phenotype occur at expected IC50 for target? Start->Check_Concentration Check_Phenotype Is phenotype consistent with known target biology? Check_Concentration->Check_Phenotype Yes Suspect_Off_Target High likelihood of off-target effect Check_Concentration->Suspect_Off_Target No Check_Phenotype->Suspect_Off_Target No Consider_Indirect_Effects Consider indirect on-target effects Check_Phenotype->Consider_Indirect_Effects Yes Perform_Kinome_Profiling Perform broad kinome profiling Suspect_Off_Target->Perform_Kinome_Profiling Validate_Target_Engagement Validate target engagement in cells (e.g., CETSA) Consider_Indirect_Effects->Validate_Target_Engagement Genetic_Knockdown Use genetic approach (siRNA/CRISPR) to validate phenotype Validate_Target_Engagement->Genetic_Knockdown Use_Structural_Analogs Use structurally distinct inhibitor for the same target Perform_Kinome_Profiling->Use_Structural_Analogs Conclusion Identify source of phenotype Use_Structural_Analogs->Conclusion Genetic_Knockdown->Conclusion

Figure 2: Troubleshooting workflow for unexpected experimental results.

Troubleshooting Guides & Experimental Protocols

Guide 1: How to Control for Off-Target Effects in Cell-Based Assays

It is crucial to include proper controls in your experiments to differentiate on-target from off-target effects. Here are several recommended strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same kinase but has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Use a Negative Control Compound: A close structural analog of your inhibitor that is inactive against the target kinase is an excellent negative control. If the inactive analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Approaches: The gold standard for validating an on-target effect is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target kinase.[8] The resulting phenotype should mimic that of the inhibitor.

  • Dose-Response Analysis: Perform a full dose-response curve for your inhibitor in your cellular assay. The EC50 (effective concentration) should correlate with the inhibitor's known IC50 for the target kinase.

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general overview of how to perform a kinase selectivity profiling experiment.

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the compound to be tested. A 10-point dose-response curve is recommended for accurate IC50 determination.[5]

  • Kinase Assay:

    • A variety of assay formats can be used, including radiometric assays ([³³P]-ATP incorporation), fluorescence-based assays, or luminescence-based assays.[4][7]

    • For each kinase in the panel, set up a reaction mixture containing the kinase, a suitable substrate, and ATP at a concentration close to the Km for each respective kinase.[7]

    • Add the test compound at various concentrations to the reaction mixtures.

    • Include positive controls (known inhibitors for each kinase) and negative controls (vehicle only).[4]

  • Data Analysis:

    • Measure the kinase activity for each reaction.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

    • Analyze the IC50 values to determine the selectivity of the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular environment.

Objective: To assess the target engagement of a kinase inhibitor in intact cells by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the kinase inhibitor at various concentrations or with a vehicle control.

    • Incubate to allow for compound entry and target binding.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures to induce protein denaturation. A temperature gradient is used to determine the melting curve of the protein.

    • Cool the samples on ice to stop denaturation.

  • Protein Extraction:

    • Lyse the cells to release the soluble proteins. Methods like freeze-thaw cycles or sonication can be used.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples.

    • The binding of the inhibitor will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.[7] The magnitude of this shift can be used to quantify target engagement.

A general workflow for identifying and validating off-target effects is provided below:

Start Start: New Kinase Inhibitor Biochem_Screen Biochemical Screen (Kinome Profiling) Start->Biochem_Screen Cellular_Assay Cell-Based Phenotypic Assay Start->Cellular_Assay Identify_Off_Targets Identify Potential Off-Targets Biochem_Screen->Identify_Off_Targets Validate_Off_Target Validate Off-Target Engagement Identify_Off_Targets->Validate_Off_Target Unexpected_Phenotype Unexpected Phenotype? Cellular_Assay->Unexpected_Phenotype Unexpected_Phenotype->Identify_Off_Targets Yes Validate_On_Target Validate On-Target Engagement (e.g., CETSA) Unexpected_Phenotype->Validate_On_Target No Genetic_Validation Genetic Validation (siRNA/CRISPR) Validate_On_Target->Genetic_Validation Validate_Off_Target->Genetic_Validation Structure_Activity Structure-Activity Relationship (SAR) Studies Genetic_Validation->Structure_Activity Conclusion Characterize On- and Off-Target Effects Structure_Activity->Conclusion

Figure 3: Workflow for identifying and validating off-target effects.

References

Addressing variability in CB-86 in vitro assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding in vitro assays involving CB-86, a potent and selective inhibitor of MEK1/2. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers.

Q2: How should I properly store and handle this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: Which cell lines are recommended for studying the effects of this compound?

A3: Cell lines with known mutations that lead to the activation of the MAPK pathway, such as those with BRAF V600E or KRAS mutations, are highly sensitive to MEK inhibitors like this compound. Examples include A375 (melanoma, BRAF V600E) and HT-29 (colorectal cancer, BRAF V600E). It is crucial to confirm the mutation status and passage number of your cell lines.

Q4: What are the expected phenotypic effects of this compound treatment in sensitive cell lines?

A4: In sensitive cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell proliferation and viability. This is often accompanied by cell cycle arrest at the G1 phase and, in some cases, induction of apoptosis.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: High Variability in IC50 Values in Cell Viability Assays

You may observe significant well-to-well or experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, CellTiter-Glo®).

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Compound Precipitation This compound may precipitate out of solution at higher concentrations, especially in serum-containing media. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If precipitation is observed, try preparing fresh dilutions or using a lower percentage of serum in your assay medium.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for both compound treatment and the viability reagent. Use a multichannel pipette to add reagents quickly and consistently across the plate.
Cell Line Instability High-passage number cell lines can exhibit genetic drift, leading to altered drug sensitivity. Use low-passage cells and regularly perform cell line authentication.
Issue 2: Inconsistent Inhibition of ERK Phosphorylation in Western Blots

You are not observing a consistent, dose-dependent decrease in phosphorylated ERK (p-ERK) levels following this compound treatment.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Lysis Buffer Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Timing of Lysate Collection Inhibition of ERK phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal time point for observing maximal p-ERK inhibition with this compound.
Basal p-ERK Levels If the basal level of p-ERK in your unstimulated cells is too low, it can be difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., EGF, FGF) before adding this compound to increase the dynamic range of the assay.
Antibody Quality The quality of primary antibodies against p-ERK and total ERK is critical. Use well-validated antibodies and optimize their dilution. Run appropriate controls, including positive controls (e.g., lysates from stimulated cells) and negative controls (e.g., lysates from untreated cells).
Loading Controls Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin). Normalize the p-ERK signal to total ERK and the loading control for accurate quantification.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in assay medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for the predetermined optimal time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Visualizations

CB86_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation CB86 This compound CB86->MEK Inhibition

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Western_Blot_Workflow start 1. Cell Treatment with this compound lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (PVDF) sds->transfer block 6. Blocking transfer->block primary_ab 7. Primary Antibody (p-ERK, t-ERK) block->primary_ab secondary_ab 8. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect 9. ECL Detection secondary_ab->detect analyze 10. Data Analysis detect->analyze

Caption: Standard experimental workflow for Western Blot analysis of p-ERK inhibition.

Troubleshooting_Logic issue High Variability in IC50 Results? check_seeding Verify Cell Seeding Density and Method issue->check_seeding Yes consistent_results Consistent Results issue->consistent_results No check_edge Mitigate Edge Effects (Use PBS in outer wells) check_seeding->check_edge check_precip Inspect for Compound Precipitation check_edge->check_precip check_passage Confirm Low Cell Passage Number check_precip->check_passage check_passage->consistent_results

Technical Support Center: Vehicle Selection for In Vivo Administration of Poorly Soluble Compounds (e.g., CB-86)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals selecting a suitable vehicle for the in vivo administration of poorly soluble compounds, hypothetically referred to as CB-86.

Troubleshooting Guide

Q1: My compound (this compound) is precipitating out of solution after preparation. What should I do?

A1: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen vehicle. Consider the following troubleshooting steps:

  • Increase Solvent Strength: If using a co-solvent system (e.g., DMSO, ethanol, PEG 400), you can try incrementally increasing the percentage of the organic solvent. However, be mindful of potential toxicity associated with higher solvent concentrations.[1]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle with a suitable buffer (e.g., citrate, phosphate) can significantly enhance solubility.[2]

  • Use of Solubilizing Excipients: Incorporate solubilizing agents such as surfactants (e.g., Tween 80, Solutol HS-15) or cyclodextrins (e.g., HP-β-CD) into your formulation.[2][3] These can help keep the compound in solution.

  • Particle Size Reduction: For suspensions, ensure that the particle size of your compound is sufficiently small and uniform to improve stability and dissolution rate.[2]

  • Sonication: Gentle sonication can sometimes help to redissolve precipitated compound, but this may only be a temporary solution if the vehicle is not optimal.

Q2: I am observing toxicity or adverse effects in my animal models that I suspect are vehicle-related. How can I address this?

A2: Vehicle-induced toxicity can confound experimental results. It is crucial to run a vehicle-only control group to distinguish between compound and vehicle effects.[1]

  • Reduce Concentration of Organic Solvents: High concentrations of solvents like DMSO or ethanol can cause local irritation and systemic toxicity.[1][4] Try to use the lowest effective concentration.

  • Alternative Solvents: Consider less toxic organic solvents like polyethylene glycol (PEG) or propylene glycol.[1]

  • Switch to an Aqueous Suspension: If possible, formulating the compound as a micronized aqueous suspension using suspending agents like methylcellulose can be a well-tolerated option.[4][5]

  • Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) for oral or intraperitoneal administration, or lipid emulsions for intravenous administration, can be better tolerated than solvent-based systems.[1][2]

Q3: The in vivo exposure of my compound is too low and variable. How can I improve bioavailability?

A3: Low and variable exposure is a common issue for poorly soluble compounds. The vehicle plays a critical role in drug absorption.

  • Enhance Solubility: The first step is to ensure the compound is adequately solubilized in the gastrointestinal tract (for oral administration) or is in a form that allows for absorption from the injection site. Revisit the strategies in Q1.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the oral bioavailability of lipophilic drugs by promoting their dissolution and absorption through the lymphatic system.[2]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins can increase the aqueous solubility of a compound, which can lead to improved absorption.[1][2]

  • Particle Size Reduction: For suspensions, reducing the particle size (micronization or nanonization) increases the surface area for dissolution, which can improve the rate and extent of absorption.[2]

Frequently Asked Questions (FAQs)

Q: What are the most common starting vehicles for a new, poorly soluble compound?

A: A common starting point is a co-solvent system. A widely used combination is DMSO and PEG 400, often in combination with water or saline. For oral administration, a suspension in an aqueous vehicle containing a suspending agent like methylcellulose is also a frequent choice.[4][5]

Q: How do I choose between a solution and a suspension?

A: A solution is generally preferred as it provides dose uniformity and can lead to more predictable absorption. However, if a safe and stable solution cannot be achieved, a well-formulated suspension with uniform particle size is a viable alternative.[3]

Q: What are the key considerations for selecting a vehicle for different routes of administration?

A:

  • Intravenous (IV): Requires a sterile, aqueous-based vehicle with a pH close to physiological (3-9).[2] Co-solvents should be used at low, non-toxic concentrations. Lipid emulsions are also an option. Oil-based vehicles are not suitable.[1]

  • Oral (PO): Offers more flexibility. Aqueous suspensions, solutions with co-solvents, and lipid-based systems are all common. The pH can range from 2-11.[2][4]

  • Intraperitoneal (IP) and Subcutaneous (SC): Isotonicity and a neutral pH are important to minimize irritation. Both solutions and suspensions can be used.

Common Vehicle Compositions for Poorly Soluble Compounds

Vehicle ComponentTypical Concentration RangeRoute of AdministrationNotes
Dimethyl Sulfoxide (DMSO)< 10% (IV), up to 50% (PO, IP)IV, IP, POCan cause toxicity at higher concentrations.[1][4]
Polyethylene Glycol 400 (PEG 400)10-60%IV, IP, POGenerally well-tolerated.[1]
Ethanol< 10%IV, IP, POCan cause irritation and toxicity.[1]
Tween 80 (Polysorbate 80)1-10%IV, IP, POSurfactant to improve solubility and stability.[3]
Methylcellulose0.5-2%POSuspending agent for aqueous suspensions.[4][5]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40%IV, IP, POForms inclusion complexes to increase solubility.
Corn/Sesame/Olive Oil100%PO, IPFor highly lipophilic compounds. Not for IV use.[1]

Experimental Protocol: Vehicle Screening for a Poorly Soluble Compound (this compound)

This protocol outlines a general procedure for screening and selecting a suitable vehicle for a novel, poorly soluble compound.

1. Objective: To identify a vehicle that can solubilize or suspend this compound at the desired concentration while being well-tolerated in vivo.

2. Materials:

  • This compound (micronized powder)

  • Selection of solvents and excipients (e.g., DMSO, PEG 400, Tween 80, Methylcellulose, Saline, Sterile Water, Corn Oil)

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

  • Microscope

3. Procedure:

  • Solubility Assessment:

    • Prepare saturated solutions of this compound in a range of individual solvents and co-solvent mixtures.

    • Equilibrate the solutions (e.g., by shaking for 24 hours at room temperature).

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the solubility.

  • Vehicle Formulation:

    • Based on the solubility data, prepare several candidate vehicle formulations.

      • Example Solution: 10% DMSO, 40% PEG 400, 50% Saline.

      • Example Suspension: 0.5% Methylcellulose in sterile water.

    • Add this compound to the vehicle to achieve the target concentration.

    • Use a vortex mixer and/or sonicator to aid in dissolution or suspension.

  • Physical Stability Assessment:

    • Visually inspect the formulations for clarity (solutions) or uniformity (suspensions) immediately after preparation and at several time points (e.g., 1, 4, 24 hours).

    • For suspensions, use microscopy to assess particle size and distribution. Look for signs of crystal growth or aggregation.

  • In Vivo Tolerability Study (Pilot):

    • Select the most promising vehicle candidates based on solubility and stability.

    • Administer the vehicle alone (without this compound) to a small group of animals via the intended route of administration.

    • Monitor the animals for any signs of adverse effects (e.g., irritation at the injection site, changes in behavior, weight loss) for a predetermined period.

4. Decision Criteria:

  • The optimal vehicle will fully dissolve or uniformly suspend this compound at the desired concentration.

  • The formulation should be stable for the duration of the experiment.

  • The vehicle must be well-tolerated in the animal model with no observable adverse effects.

Vehicle Selection Workflow

G cluster_0 Start: Define Compound & Study Requirements cluster_1 Solubility Screening cluster_2 Formulation Strategy cluster_3 Evaluation & Final Selection start Define Target Dose & Route of Administration solubility_test Assess Solubility in Various Solvents (Aqueous, Organic, Lipids) start->solubility_test is_soluble Is Solubility Sufficient for Aqueous Vehicle? solubility_test->is_soluble aqueous_vehicle Use Simple Aqueous Vehicle (e.g., Saline, PBS) is_soluble->aqueous_vehicle Yes complex_formulation Develop Alternative Formulation is_soluble->complex_formulation No stability_test Assess Physical Stability of Formulation aqueous_vehicle->stability_test formulation_type Choose Formulation Type complex_formulation->formulation_type cosolvent Co-solvent System (e.g., DMSO, PEG) formulation_type->cosolvent Soluble in Co-solvents suspension Aqueous Suspension (e.g., with Methylcellulose) formulation_type->suspension Insoluble lipid Lipid-Based System (e.g., Oil, Emulsion) formulation_type->lipid Lipophilic cosolvent->stability_test suspension->stability_test lipid->stability_test is_stable Is it Stable? stability_test->is_stable is_stable->complex_formulation No, Reformulate tolerability_test Conduct In Vivo Tolerability Study is_stable->tolerability_test Yes is_tolerated Is it Well-Tolerated? tolerability_test->is_tolerated is_tolerated->complex_formulation No, Reformulate final_vehicle Final Vehicle Selected is_tolerated->final_vehicle Yes

Caption: Decision workflow for in vivo vehicle selection.

References

Technical Support Center: Mitigating Non-specific Binding of CB-86 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of the hypothetical small molecule inhibitor, CB-86, in various assays. The principles and protocols outlined here are broadly applicable to reducing non-specific binding of small molecules in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in my assays with this compound?

A: Non-specific binding refers to the interaction of your compound of interest, in this case, this compound, with unintended targets in your assay system. This can include binding to the assay plate, other proteins, or cellular components that are not the intended molecular target. This phenomenon can lead to high background signals, false positives, and inaccurate determination of the compound's potency and efficacy, ultimately compromising the reliability of your experimental data.

Q2: What are the common causes of high non-specific binding with small molecules like this compound?

A: Several factors can contribute to high non-specific binding of small molecules:

  • Hydrophobic Interactions: Many small molecules are hydrophobic and can interact non-specifically with plastic surfaces of assay plates or hydrophobic regions of proteins.

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or biomolecules.

  • Insufficient Blocking: Inadequate blocking of the assay surface leaves sites available for non-specific attachment of the small molecule or detection reagents.

  • Suboptimal Washing: Inefficient washing steps may not adequately remove unbound or weakly bound molecules, leading to high background.

  • Inappropriate Reagent Concentrations: Using excessively high concentrations of antibodies or other detection reagents can increase the likelihood of non-specific interactions.

  • Contamination: Contamination of reagents or samples can introduce interfering substances that contribute to background signal.[1]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA-based Assays

High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure the specific signal from this compound's activity. The following troubleshooting steps can help identify and resolve the source of the high background.

ELISA_Troubleshooting start High Background Signal in ELISA check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_washing Step 2: Optimize Washing Protocol check_blocking->optimize_washing If background persists check_reagents Step 3: Assess Reagent Concentrations optimize_washing->check_reagents If background persists check_conjugate Step 4: Control for Non-specific Conjugate Binding check_reagents->check_conjugate If background persists end_point Reduced Background Signal check_conjugate->end_point Problem Resolved

Caption: A workflow for troubleshooting high background in cell-based assays.

Detailed Troubleshooting Steps:

Step 1: Evaluate the Effect of Serum

Serum proteins can sometimes reduce non-specific binding by acting as blocking agents. However, in other cases, components in the serum may interact with the test compound.

  • Protocol:

    • Perform your assay with varying concentrations of fetal bovine serum (FBS) or other serum in the culture medium (e.g., 10%, 5%, 2%, and 0.5%).

    • Include a serum-free condition if your cells can tolerate it for the duration of the assay.

    • Measure the background signal in control wells (without cells or with mock-treated cells) for each serum concentration.

Effect of Serum Concentration on Non-specific Binding (Illustrative Data)

Serum (FBS) ConcentrationBackground Signal (Relative Fluorescence Units)
10%500
5%350
1%200
0% (serum-free media)800

Note: The optimal serum concentration will be cell-type and assay-dependent. [2][3][4] Step 2: Include Blocking Agents in the Assay Medium

Adding a protein blocker to the assay medium can help saturate non-specific binding sites on the cells and the plate.

  • Protocol:

    • Supplement your assay medium with a low concentration of a blocking agent, such as 0.1% - 1% BSA.

    • Ensure the added blocking agent does not interfere with your assay readout or cell viability.

    • Compare the background signal in the presence and absence of the blocking agent.

Mandatory Visualizations

Small Molecule Inhibitor Screening Workflow

This diagram illustrates a typical workflow for screening a small molecule inhibitor like this compound.

Small_Molecule_Screening cluster_0 Assay Development & Optimization cluster_1 High-Throughput Screening (HTS) cluster_2 Hit-to-Lead assay_dev Assay Development optimization Assay Optimization (e.g., Z'-factor) assay_dev->optimization primary_screen Primary Screen (Single Concentration) optimization->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation dose_response Dose-Response & IC50 hit_confirmation->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays

Caption: A generalized workflow for high-throughput screening of small molecule inhibitors. [5][6][7][8][9]

EGFR Signaling Pathway

This compound could potentially target components of critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is often implicated in cancer.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription

Caption: A simplified representation of the EGFR signaling cascade. [10][11][12][13][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival, making it a common target for drug development.

MAPK_Signaling Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Signal->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Response Cellular Response (Proliferation, Differentiation, Survival) MAPK->Response

Caption: A generalized overview of the MAPK signaling pathway.

References

Refinement of CB-86 synthesis for higher purity

Author: BenchChem Technical Support Team. Date: November 2025

CB-86 Synthesis: Technical Support Center

Welcome to the technical support center for the synthesis and purification of this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved via an amide coupling reaction using a reagent like HATU, can present several common impurities. These are broadly classified as organic impurities, inorganic impurities, and residual solvents.[] Organic impurities often include unreacted starting materials, byproducts from the coupling reaction (e.g., tetramethylurea), and degradation products.[2][3][4] Residual solvents used during the synthesis and purification steps are also a common concern that can affect the crystal form, purity, and solubility of the final product.[5][6]

Q2: What is a typical purity profile for crude this compound before and after purification?

A2: The purity of crude this compound directly after synthesis can vary significantly based on reaction conditions and work-up procedures, but it is typically in the range of 85-95%. After appropriate purification steps, such as chromatography and recrystallization, the target purity for this compound as an active pharmaceutical ingredient (API) should exceed 99.5%.

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture should be taken at regular intervals and analyzed to observe the consumption of the starting materials (Carboxylic Acid Precursor A and Amine Precursor B) and the formation of the this compound product. The reaction is considered complete when the limiting starting material is no longer detectable.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Persistent Color in the Final Product

Q: My isolated this compound is a yellow or brownish solid, but the literature reports it as a white crystalline solid. How can I remove these colored impurities?

A: Colored impurities in organic compounds are often highly conjugated molecules that can be persistent.[7] The most common and effective method for their removal is treatment with activated charcoal (also known as decolorizing carbon).[7][8][9] Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules.[7][8] However, it should be used judiciously as it can also adsorb the desired product, leading to a decrease in yield.[7][8]

Recommended Actions:

  • Activated Charcoal Treatment: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.[7] Be cautious when adding charcoal to a near-boiling solution to prevent it from boiling over.[7][8] Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.[8]

  • Recrystallization: After charcoal treatment, allow the hot, colorless filtrate to cool slowly to induce crystallization. Slow cooling is crucial for forming larger, purer crystals.[10][11]

  • Alternative Adsorbents: If charcoal is ineffective or significantly reduces yield, other adsorbents like silica gel or alumina can be used to remove polar, hydrophilic pigments.[12]

Table 1: Comparison of Decolorization Methods for Crude this compound

MethodPurity (by HPLC)Yield (%)Observations
Single Recrystallization (No Treatment)97.5%85%Product remained off-white/yellow.
Activated Charcoal + Recrystallization99.6%72%Product was a white crystalline solid.[7][9]
Silica Gel Plug Filtration + Recrystallization98.8%78%Product was pale yellow.
Issue 2: Impurities with Similar Polarity to this compound

Q: My TLC and HPLC analyses show an impurity that co-elutes or has a very similar retention time to this compound. How can I achieve better separation?

A: Separating compounds with similar polarities is a common challenge in chromatography.[13] Optimizing the chromatographic conditions is key to improving resolution.[14] This can involve adjusting the mobile phase composition, changing the stationary phase, or employing a different purification technique altogether.

Recommended Actions:

  • Optimize Column Chromatography:

    • Mobile Phase: Experiment with different solvent systems. A small change in solvent composition or the addition of a third solvent can alter selectivity and improve separation.[13] For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.

    • Gradient Elution: Use a shallower solvent gradient during elution. A slow, gradual increase in the polar solvent concentration can enhance the separation of closely eluting compounds.[14]

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reversed-phase silica (C18).[15]

  • Recrystallization: This technique is excellent for removing small amounts of impurities, especially if the impurity has a different solubility profile than this compound in a given solvent.[] Experiment with various solvents to find one where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.

Table 2: Effect of Mobile Phase on Chromatographic Separation of this compound

Stationary PhaseMobile Phase SystemRf of this compoundRf of ImpurityΔRfOutcome
Silica Gel30% Ethyl Acetate in Hexane0.400.420.02Poor separation, co-elution.
Silica Gel5% Methanol in Dichloromethane0.550.650.10Baseline separation achieved.
Alumina (Neutral)20% Ethyl Acetate in Hexane0.350.300.05Improved separation over silica/hexane.
Issue 3: Ineffective Crystallization (Oiling Out)

Q: When I try to recrystallize this compound, it separates as an oil instead of forming crystals. What causes this, and how can I fix it?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[16] The goal is to ensure that crystallization happens from a solution that is saturated but not overly concentrated, and at a temperature below the compound's melting point.

Recommended Actions:

  • Use More Solvent: The most common cause is using too little solvent, leading to excessive supersaturation upon cooling. Add more hot solvent until the initial oil fully redissolves, then allow it to cool slowly.

  • Lower the Cooling Temperature: If the compound's melting point is low, the crystallization temperature may need to be lowered. Try cooling the solution slowly to room temperature, and then transferring it to a refrigerator or ice bath.

  • Slow Cooling and Seeding: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly and undisturbed. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure this compound to initiate crystallization.[10][11]

  • Change Solvents: Experiment with a solvent system where this compound is less soluble. A mixture of solvents can also be effective.

Experimental Protocols

Protocol 1: Decolorization of Crude this compound using Activated Charcoal
  • Dissolution: Place the crude, colored this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a suitable solvent (e.g., ethyl acetate) in portions while heating the mixture to a gentle boil until the solid is fully dissolved.

  • Charcoal Addition: Temporarily remove the flask from the heat source. Cautiously add a small amount of activated charcoal (e.g., 50-100 mg, ~1-2% w/w) to the hot solution.[7] Swirl the flask gently for 2-5 minutes.

  • Hot Filtration: Set up a fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving flask by pouring a small amount of boiling solvent through them. This prevents premature crystallization in the funnel.

  • Filtration: Quickly pour the hot solution containing the charcoal through the fluted filter paper to remove the charcoal.[8] The resulting filtrate should be colorless or significantly less colored.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 5% methanol in dichloromethane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like pure dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

G start Crude this compound (Purity <95%) check_purity Analyze Purity (HPLC/TLC) start->check_purity is_pure Purity >99.5%? check_purity->is_pure final_product Pure this compound is_pure->final_product Yes troubleshoot Identify Dominant Impurity is_pure->troubleshoot No colored Colored Impurities troubleshoot->colored Color polar Polar Byproducts (e.g., Tetramethylurea) troubleshoot->polar High Polarity similar_polarity Byproduct with Similar Polarity troubleshoot->similar_polarity Similar Polarity charcoal Activated Charcoal Treatment + Recrystallization colored->charcoal wash Aqueous Wash (e.g., dilute HCl) polar->wash chromatography Optimize Column Chromatography similar_polarity->chromatography charcoal->check_purity wash->check_purity chromatography->check_purity

Caption: Troubleshooting workflow for low-purity this compound.

G start Start: Crude this compound Mixture q1 Are there significant colored impurities? start->q1 charcoal Step 1: Activated Charcoal Treatment q1->charcoal Yes q2 Are impurities easily separable by polarity (ΔRf > 0.1 on TLC)? q1->q2 No charcoal->q2 column Step 2: Flash Column Chromatography q2->column Yes optimize_column Optimize Chromatography (Solvent/Stationary Phase) q2->optimize_column No q3 Is the product >98% pure after chromatography? column->q3 recrystallize Final Step: Recrystallization q3->recrystallize Yes q3->optimize_column No end Pure Crystalline this compound recrystallize->end optimize_column->column

Caption: Decision tree for selecting a this compound purification method.

References

Validation & Comparative

A Comparative Analysis of CB-86 Efficacy Against Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic cannabinoid CB-86 with other notable synthetic cannabinoids. The following sections present quantitative efficacy data, detailed experimental methodologies for the cited data, and visualizations of relevant biological pathways to offer a comprehensive resource for researchers in the field of cannabinoid pharmacology.

Quantitative Efficacy Comparison

The efficacy of a cannabinoid is determined by its binding affinity to cannabinoid receptors (CB1 and CB2) and its functional activity upon binding. The following table summarizes the binding affinities (Ki) and functional activities of this compound in comparison to a selection of other well-characterized synthetic cannabinoids from various structural classes.

CompoundChemical ClassCB1 Ki (nM)CB2 Ki (nM)CB1 Functional ActivityCB2 Functional Activity
This compound Resorcinol-Anandamide Hybrid5.67.9Partial AgonistAntagonist
JWH-018 Naphthoylindole9.02.94Full AgonistFull Agonist
CP-55,940 Classical Cannabinoid0.580.68Full AgonistFull Agonist
WIN-55,212-2 Aminoalkylindole62.32.9Full AgonistFull Agonist
UR-144 Tetramethylcyclopropylindole1501.8Full AgonistFull Agonist
HU-210 Classical Cannabinoid0.060.52Full AgonistFull Agonist
AM-2201 Naphthoylindole1.02.6Full AgonistFull Agonist

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays used to characterize cannabinoid receptor ligands. The following are detailed methodologies for these key experiments.

Cannabinoid Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity (Ki) of a test compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing human CB1 or CB2 receptors are cultured and harvested.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

2. Competition Binding:

  • A constant concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other synthetic cannabinoids) are added to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., WIN-55,212-2).

3. Incubation and Separation:

  • The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value for the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay)

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger molecule modulated by CB receptor activation.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells or HEK-293 cells stably expressing human CB1 or CB2 receptors are cultured.

  • Cells are seeded into 96-well plates and grown to a specific confluency.

2. Agonist Mode:

  • To determine agonist activity, cells are pre-treated with the test compound at various concentrations.

  • Adenylyl cyclase is then stimulated with forskolin, an agent that increases cAMP production.

  • The ability of the test compound to inhibit the forskolin-stimulated cAMP accumulation is measured. A dose-dependent decrease in cAMP levels indicates agonist activity.

3. Antagonist Mode:

  • To determine antagonist activity, cells are pre-treated with the test compound.

  • A known CB receptor agonist (e.g., CP-55,940) is then added in the presence of forskolin.

  • The ability of the test compound to block the inhibitory effect of the known agonist on cAMP accumulation is measured. A rightward shift in the dose-response curve of the agonist indicates antagonist activity.

4. cAMP Quantification:

  • Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

5. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal inhibitory effect (EC50) and the maximal efficacy (Emax) are determined from the dose-response curve.

  • For antagonists, the Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of CB1 and CB2 receptors and a typical experimental workflow for cannabinoid efficacy testing.

G cluster_0 CB1/CB2 Receptor Activation and Downstream Signaling Ligand Cannabinoid Agonist (e.g., Synthetic Cannabinoid) CB_Receptor CB1 or CB2 Receptor (GPCR) Ligand->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission, immune response) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Canonical signaling pathway of CB1 and CB2 receptors.

G cluster_1 Experimental Workflow for Cannabinoid Efficacy Testing start Start receptor_binding Receptor Binding Assay (Determine Ki) start->receptor_binding functional_assay Functional Assay (cAMP) (Determine EC50/Emax) start->functional_assay data_analysis Data Analysis (Compare Potency and Efficacy) receptor_binding->data_analysis functional_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Workflow for assessing cannabinoid efficacy.

Validation of CB-86's Partial Agonism at the CB1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the partial agonism of the hypothetical compound CB-86 at the Cannabinoid Receptor 1 (CB1). For the purpose of this guide, the well-characterized partial agonist Δ⁹-tetrahydrocannabinol (THC) will be used as a surrogate for this compound. The performance of THC is compared with the full agonist CP55940 and the neutral antagonist AM4113, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the quantitative data for the binding affinity and functional activity of THC, CP55940, and AM4113 at the human CB1 receptor.

CompoundLigand TypeBinding Affinity (Ki, nM)G-Protein Activation ([³⁵S]GTPγS)β-Arrestin 2 Recruitment
THC (this compound) Partial Agonist25.1 - 40.7[1]EC₅₀: ~41 nM, Eₘₐₓ: 167 ± 11%[2]No significant response detected[3]
CP55940 Full Agonist0.6 - 5.0[4]EC₅₀: 11.2 nM, Eₘₐₓ: 100% (normalized)Potent Agonist[3][5][6]
AM4113 Neutral Antagonist0.89No change in basal activity[7]No intrinsic activity

Note: Efficacy (Eₘₐₓ) is presented relative to the maximal response of a standard full agonist in the respective assays.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the validation of CB1 receptor partial agonism.

G cluster_0 CB1 Receptor Signaling cluster_1 Ligand Effects CB1_Receptor CB1 Receptor G_Protein Gαi/o CB1_Receptor->G_Protein Activation Arrestin β-Arrestin CB1_Receptor->Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization Full_Agonist Full Agonist (e.g., CP55940) Full_Agonist->CB1_Receptor Strong Activation Partial_Agonist Partial Agonist (e.g., THC) Partial_Agonist->CB1_Receptor Submaximal Activation Neutral_Antagonist Neutral Antagonist (e.g., AM4113) Neutral_Antagonist->CB1_Receptor Binds, No Activation

CB1 Receptor Signaling Pathway

G Start Start: Characterize This compound (THC) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assays Functional Assays Start->Functional_Assays Data_Analysis Compare Data with Full Agonist & Antagonist Binding_Assay->Data_Analysis cAMP_Assay cAMP Inhibition Assay (Determine EC₅₀, Eₘₐₓ) Functional_Assays->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC₅₀, Eₘₐₓ) Functional_Assays->Arrestin_Assay cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Conclusion Conclusion: Validate Partial Agonism Data_Analysis->Conclusion

Experimental Workflow for Validation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CB1 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Radioligand: [³H]CP55940.

  • Non-specific binding control: Unlabeled CP55940 (10 µM).

  • Test compounds: THC, CP55940, AM4113.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Cell membranes are prepared from HEK293-hCB1 cells by homogenization and centrifugation.

  • In a 96-well plate, incubate cell membranes (20-40 µg protein) with a fixed concentration of [³H]CP55940 (e.g., 0.5 nM) and varying concentrations of the test compound.

  • For determination of non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of unlabeled CP55940.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10]

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation, a hallmark of Gαi/o-coupled receptor activation.

Materials:

  • CHO-K1 cells stably expressing human CB1 receptors.

  • Assay medium: DMEM with 0.1% BSA.

  • Stimulating agent: Forskolin (10 µM).

  • Test compounds: THC, CP55940, AM4113.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Plate CHO-hCB1 cells in a 96-well plate and grow to confluence.

  • Replace the growth medium with assay medium and pre-incubate with varying concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with forskolin for 30 minutes at 37°C to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP accumulation. The Eₘₐₓ is typically expressed as a percentage of the inhibition achieved by a saturating concentration of a full agonist.[7]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein independent signaling.

Materials:

  • U2OS cells stably co-expressing human CB1 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® assay).

  • Assay medium: Opti-MEM.

  • Test compounds: THC, CP55940, AM4113.

  • Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).

Procedure:

  • Plate the engineered U2OS cells in a 384-well plate.

  • Add varying concentrations of the test compounds to the wells.

  • Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol. This typically involves a substrate that is converted into a luminescent product upon complementation of the enzyme fragments.

  • Measure the luminescent signal using a plate reader.

  • Analyze the data to generate dose-response curves and determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment. The Eₘₐₓ is expressed relative to the response induced by a reference full agonist.[5][6][11]

References

A Comparative Guide to the Functional Profiles of CB-86 and Anandamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of CB-86, a synthetic cannabinoid, and anandamide, an endogenous cannabinoid. The information is compiled from publicly available data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Introduction to the Compounds

Anandamide (AEA) , derived from the Sanskrit word for "bliss," is a naturally occurring neurotransmitter in the human body. As a key component of the endocannabinoid system, it is a fatty acid amide that acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its discovery was a pivotal moment in understanding the endogenous signaling systems that are targeted by phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC).

This compound is a synthetic cannabinoid developed as a molecular hybrid, combining structural features of classical cannabinoids and the endogenous ligand anandamide. This design results in a unique pharmacological profile, distinguishing it from its natural counterpart.

Quantitative Comparison of Functional Data

The following table summarizes the available quantitative data for this compound and anandamide from functional assays. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

ParameterThis compoundAnandamideReceptorAssay Type
Binding Affinity (Ki) 5.6 nM89 ± 10 nMCB1Radioligand Binding
7.9 nM371 nMCB2Radioligand Binding
Functional Activity Partial AgonistPartial AgonistCB1Various Functional Assays
Neutral AntagonistPartial AgonistCB2Various Functional Assays
Potency (EC50) Not Available31 nMCB1Functional Assay
Not Available27 nMCB2Functional Assay
Efficacy (Emax) Not AvailableNot AvailableCB1/CB2Functional Assay

Note: The lack of publicly available EC50 and Emax values for this compound in functional assays such as cAMP inhibition or GTPγS binding limits a direct quantitative comparison of potency and efficacy with anandamide. The functional descriptions for this compound are based on its characterization in the available literature.

Experimental Protocols

Detailed methodologies for key functional assays used to characterize cannabinoid compounds are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a receptor.

  • Membrane Preparation: Membranes from cells stably expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.

  • Incubation: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]-CP-55,940) and varying concentrations of the unlabeled test compound (this compound or anandamide).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the cannabinoid receptors, providing information on the agonist or antagonist properties of a compound.

  • Membrane Preparation: Prepare membranes from cells expressing the cannabinoid receptor.

  • Incubation Mixture: In a microplate, combine the cell membranes, the test compound at various concentrations, and a fixed concentration of GDP.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture to allow for the exchange of GDP for [³⁵S]GTPγS on the Gα subunit upon receptor activation.

  • Termination and Separation: Terminate the reaction and separate the bound from free [³⁵S]GTPγS by rapid filtration.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, the assay is performed in the presence of a known agonist to measure the inhibition of its effect.

cAMP Inhibition Assay

This assay is used to determine the functional activity of compounds that signal through Gi/o-coupled receptors, such as CB1 and CB2, which inhibit the production of cyclic AMP (cAMP).

  • Cell Culture: Use cells co-expressing the cannabinoid receptor of interest and a reporter system that measures cAMP levels (e.g., using a luminescent or fluorescent biosensor).

  • Cell Stimulation: Treat the cells with forskolin or another adenylyl cyclase activator to induce cAMP production.

  • Compound Treatment: Concurrently, treat the cells with varying concentrations of the test compound (this compound or anandamide).

  • Incubation: Incubate the cells to allow for the modulation of cAMP levels by the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The reduction in cAMP levels in the presence of the test compound is used to determine its inhibitory potency (IC50) and efficacy (Emax).

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway for cannabinoid receptors.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB_Receptor Cannabinoid Receptor (CB1 or CB2) G_Protein G Protein (Gi/o) CB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Converts K_ion K+ K_Channel->K_ion Efflux Response Cellular Response Ca_Channel->Response Ligand Cannabinoid Ligand (this compound or Anandamide) Ligand->CB_Receptor Binds to ATP ATP ATP->AC cAMP->Response Leads to K_ion->Response Ca_ion Ca2+ Ca_ion->Ca_Channel Influx

Caption: Cannabinoid receptor signaling pathway.

Experimental Workflow for a GTPγS Binding Assay

The diagram below outlines the key steps in a typical GTPγS binding assay.

GTP_gamma_S_Workflow start Start prep Prepare Membranes (with CB1/CB2 receptors) start->prep mix Mix Membranes, Test Compound, and GDP in Assay Buffer prep->mix pre_incubate Pre-incubate mix->pre_incubate add_gtp Add [35S]GTPγS pre_incubate->add_gtp incubate Incubate for G-protein Activation add_gtp->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (EC50, Emax) count->analyze end End analyze->end

Caption: Experimental workflow for a GTPγS binding assay.

Logical Relationship of Cannabinoid Functional Assays

This diagram illustrates the relationship between different functional assays in characterizing a cannabinoid compound.

Functional_Assay_Relationship cluster_assays Functional Assays cluster_parameters Measured Parameters Compound Test Compound (e.g., this compound, Anandamide) Binding Radioligand Binding Assay Compound->Binding GTP GTPγS Binding Assay Compound->GTP cAMP cAMP Inhibition Assay Compound->cAMP Arrestin β-Arrestin Recruitment Assay Compound->Arrestin Ki Binding Affinity (Ki) Binding->Ki EC50 Potency (EC50) GTP->EC50 Emax Efficacy (Emax) GTP->Emax Biased_Agonism Biased Agonism GTP->Biased_Agonism cAMP->EC50 cAMP->Emax cAMP->Biased_Agonism Arrestin->EC50 Arrestin->Emax Arrestin->Biased_Agonism

Caption: Logical relationship of cannabinoid functional assays.

References

A Comparative Analysis of CB-86 and THC on Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic cannabinoid CB-86 and the well-characterized phytocannabinoid, Δ⁹-tetrahydrocannabinol (THC), focusing on their interactions with cannabinoid receptors CB1 and CB2. This document summarizes their binding affinities, functional activities, and the experimental methodologies used to determine these properties.

Introduction

This compound is a synthetic cannabinoid developed as a hybrid molecule, combining structural features of classical and nonclassical cannabinoids with those of endogenous cannabinoids like anandamide.[1] In contrast, THC is the primary psychoactive constituent of Cannabis sativa. Both compounds exert their physiological effects primarily through interaction with the CB1 and CB2 receptors, which are key components of the endocannabinoid system. Understanding the nuanced differences in how these ligands interact with and modulate cannabinoid receptors is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Quantitative Comparison of Receptor Interactions

The interaction of this compound and THC with cannabinoid receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding their binding affinities and functional potencies.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
This compound 5.6[1]7.9[1]
THC 40.7[2]36[2]

Table 2: Cannabinoid Receptor Functional Activity

CompoundCB1 Receptor ActivityCB2 Receptor Activity
This compound Partial Agonist[1]Antagonist[1]
THC Partial Agonist[2]Partial Agonist[2]

Analysis of Receptor Interaction

This compound demonstrates high affinity for both CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor.[1] A key distinguishing feature of this compound is its mixed functional profile; it acts as a partial agonist at the CB1 receptor while functioning as an antagonist at the CB2 receptor.[1] This unique "agonist-antagonist" profile suggests that this compound may elicit distinct physiological effects compared to non-selective agonists like THC.

THC exhibits a lower binding affinity for both CB1 and CB2 receptors compared to this compound.[2] It acts as a partial agonist at both receptor subtypes.[2] The partial agonism of THC is a critical aspect of its pharmacological profile, contributing to its therapeutic effects as well as its psychoactive properties.

Signaling Pathways

The interaction of agonists with CB1 and CB2 receptors, both of which are G-protein coupled receptors (GPCRs), typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_CB1 CB1 Receptor Signaling CB1 CB1 Receptor G_protein_CB1 Gi/o Protein CB1->G_protein_CB1 Activation AC_CB1 Adenylyl Cyclase G_protein_CB1->AC_CB1 Inhibition cAMP_CB1 ↓ cAMP AC_CB1->cAMP_CB1 CB86_agonist This compound (Agonist) CB86_agonist->CB1 THC_agonist_CB1 THC (Partial Agonist) THC_agonist_CB1->CB1 cluster_CB2 CB2 Receptor Signaling CB2 CB2 Receptor G_protein_CB2 Gi/o Protein CB2->G_protein_CB2 No Activation by Antagonist AC_CB2 Adenylyl Cyclase G_protein_CB2->AC_CB2 No Inhibition No_Effect No Change in cAMP AC_CB2->No_Effect CB86_antagonist This compound (Antagonist) CB86_antagonist->CB2 Binding THC_agonist_CB2 THC (Partial Agonist) THC_agonist_CB2->CB2 Binding & Activation cluster_workflow Receptor Binding Assay Workflow Membrane_Prep Membrane Preparation (with CB1 or CB2 receptors) Incubation Incubation with Radioligand and varying concentrations of Test Compound (this compound or THC) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50 determination and Ki calculation) Quantification->Analysis

References

Independent Verification of a Novel Compound's Antinociceptive Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "CB-86." Therefore, this guide serves as a template for the independent verification of a novel compound's antinociceptive properties. For demonstration purposes, this document will present a hypothetical comparison between a representative synthetic cannabinoid receptor agonist and the standard opioid analgesic, morphine. This guide is intended for researchers, scientists, and drug development professionals.

This comparative guide provides an objective analysis of the antinociceptive performance of a representative synthetic cannabinoid against morphine, supported by experimental data from established preclinical pain models.

Comparative Antinociceptive Efficacy

The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of the antinociceptive effects of a representative synthetic cannabinoid and morphine in various animal models of pain. These models are selected to assess different pain modalities, including thermal, mechanical, and inflammatory pain.

Table 1: Effect on Acute Thermal Pain - Hot Plate Test

CompoundDose (mg/kg)Latency to Paw Licking (seconds)Maximum Possible Effect (%)
Vehicle-8.5 ± 1.20
Synthetic Cannabinoid112.3 ± 1.525
318.7 ± 2.168
1025.4 ± 2.898
Morphine2.515.1 ± 1.944
522.8 ± 2.582
1028.9 ± 3.1116

*Data are presented as mean ± standard error of the mean (SEM). The hot plate test is a model for thermal pain, and an increased latency to paw licking indicates an antinociceptive effect[1]. A cut-off time is typically set to prevent tissue damage[2].

Table 2: Effect on Inflammatory Pain - Formalin Test (Late Phase)

CompoundDose (mg/kg)Paw Licking Time (seconds)Inhibition of Licking Time (%)
Vehicle-95.2 ± 10.40
Synthetic Cannabinoid168.3 ± 8.128
341.5 ± 5.956
1018.7 ± 3.280
Morphine2.555.1 ± 7.542
529.8 ± 4.869
1010.2 ± 2.189

*The formalin test induces a biphasic pain response. The late phase (20-40 minutes post-injection) is associated with inflammatory pain[3][4]. A reduction in paw licking time indicates an antinociceptive effect[5][6].

Table 3: Effect on Mechanical Allodynia - Von Frey Test

CompoundDose (mg/kg)Paw Withdrawal Threshold (grams)Reversal of Allodynia (%)
Vehicle-1.2 ± 0.30
Synthetic Cannabinoid12.5 ± 0.522
34.8 ± 0.760
108.9 ± 1.1128
Morphine2.53.9 ± 0.645
57.2 ± 0.9100
1012.4 ± 1.4187

*The von Frey test is used to assess mechanical allodynia, a painful response to a normally non-painful stimulus[7][8]. An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity[9][10].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Hot Plate Test Protocol

The hot plate test is a widely used method to evaluate thermal pain sensitivity[11].

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C is used. The animal is confined to the heated surface by a clear cylindrical restrainer.

  • Acclimation: Rodents are acclimated to the testing room for at least one hour before the experiment.

  • Procedure: Each animal is gently placed on the hot plate, and a timer is started simultaneously. The latency to the first sign of nociception, typically paw licking or jumping, is recorded[11][12].

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage[2][12]. If the animal does not respond within this time, it is removed from the apparatus, and the cut-off time is recorded as its latency.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

Formalin Test Protocol

The formalin test is a model of continuous pain resulting from tissue injury[3][5].

  • Apparatus: A transparent observation chamber with mirrors positioned to allow an unobstructed view of the animal's paws[6].

  • Acclimation: Animals are placed in the observation chamber for at least 30 minutes to acclimate to the environment[6][13].

  • Procedure: A dilute solution of formalin (e.g., 2.5-5% in saline) is injected into the plantar surface of the animal's hind paw[6][14].

  • Observation: The animal is immediately returned to the observation chamber, and pain-related behaviors, such as licking, biting, or flinching of the injected paw, are recorded over a period of up to 60 minutes[15].

  • Data Analysis: The observation period is divided into two phases: the early (acute) phase (0-5 minutes) and the late (inflammatory) phase (20-40 minutes)[6][14]. The total time spent exhibiting pain behaviors in each phase is quantified.

Von Frey Test Protocol

The von Frey test assesses mechanical sensitivity and allodynia[8].

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness and an elevated wire mesh platform that allows access to the plantar surface of the animal's paws[7][9].

  • Acclimation: Animals are placed in individual compartments on the mesh platform and allowed to acclimate for at least 30 minutes[13].

  • Procedure: The von Frey filaments are applied from underneath the mesh to the plantar surface of the hind paw with sufficient force to cause the filament to bend[7][9].

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament near the expected threshold. If there is a response, a weaker filament is used next; if there is no response, a stronger one is used[8]. This process is repeated until a pattern of responses is established, and the 50% withdrawal threshold is calculated.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by cannabinoid and opioid receptor agonists.

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_R CB1 Receptor G_Protein Gi/o Protein CB1_R->G_Protein Activates Ligand Synthetic Cannabinoid (e.g., this compound) Ligand->CB1_R Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx Analgesia Antinociception K_efflux->Analgesia Ca_influx->Analgesia

Caption: Cannabinoid Receptor (CB1) Signaling Pathway.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates Ligand Morphine Ligand->MOR Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx Analgesia Antinociception K_efflux->Analgesia Ca_influx->Analgesia

Caption: μ-Opioid Receptor (MOR) Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound's antinociceptive properties.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Testing cluster_analysis Phase 3: Data Analysis & Interpretation A Compound Synthesis & Characterization (e.g., this compound) B Selection of Animal Models A->B C Ethical Approval (IACUC) B->C D Animal Acclimation C->D Proceed upon approval E Drug Administration (Dose-Response) D->E F Behavioral Testing (Hot Plate, Formalin, Von Frey) E->F G Data Collection & Quantification F->G H Statistical Analysis G->H I Comparative Efficacy Evaluation H->I J Conclusion & Future Directions I->J

References

A Head-to-Head Comparison of Cannabinoid Receptor 1 (CB1) Partial Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, the compound designated "CB-86" is not described in the publicly available scientific literature. Therefore, this guide provides a comparative framework using well-characterized CB1 partial agonists to illustrate the key parameters and experimental methodologies relevant for evaluating such compounds. The data presented herein is a synthesis of findings from multiple sources and should be considered representative.

Introduction

Cannabinoid receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of pathological conditions, including pain, metabolic syndromes, and neurological disorders. Partial agonists of the CB1 receptor offer a promising therapeutic strategy by providing a ceiling to the pharmacological effect, potentially mitigating the adverse effects associated with full agonists, such as psychoactivity and tolerance. This guide provides a head-to-head comparison of key CB1 partial agonists, focusing on their receptor binding and functional activity profiles. Detailed experimental protocols and illustrative diagrams of signaling pathways and workflows are included to aid researchers in their drug discovery and development efforts.

Data Presentation: Comparative Analysis of CB1 Partial Agonists

The following table summarizes the in vitro pharmacological properties of selected CB1 partial agonists. These compounds are frequently used as reference compounds in cannabinoid research.

CompoundReceptor Binding Affinity (Ki) at human CB1 (nM)Functional Potency (EC50) at human CB1 (nM)Efficacy (Emax) at human CB1 (% of full agonist)
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) 11 - 300[1]154 - 171[2]20 - 50[1]
Nabilone ~2 (relative to Δ⁹-THC)[3]Data not readily availablePartial agonist
WIN 55,212-2 1.9 - 62.314[4]Partial to full agonist depending on the assay
Anandamide (AEA) ~89.71320[4]Partial agonist[5]

Note: Ki, EC50, and Emax values can vary depending on the specific assay conditions, cell type, and radioligand used.

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Test compounds at various concentrations.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle, or non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to activate the CB1 receptor and modulate the intracellular levels of cyclic AMP (cAMP), a second messenger. As CB1 is a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5]

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor.

  • Assay medium: Serum-free medium.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • Reference full agonist (e.g., CP 55,940).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture plates (96- or 384-well).

Procedure:

  • Seed the CB1-expressing cells in cell culture plates and grow to confluence.

  • On the day of the assay, replace the culture medium with assay medium.

  • Pre-incubate the cells with various concentrations of the test compound or reference agonist for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Generate concentration-response curves and determine the EC50 (potency) and Emax (efficacy) values for each compound. The Emax is typically expressed as a percentage of the maximal inhibition of forskolin-stimulated cAMP levels achieved by a full agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, which is involved in receptor desensitization and signaling.[6][7][8][9][10]

Materials:

  • Cells co-expressing the human CB1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment.[6][7][8]

  • Assay medium.

  • Test compounds at various concentrations.

  • Reference agonist.

  • Detection reagents for the protein complementation assay (e.g., chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Seed the engineered cells in a white, clear-bottom 96- or 384-well plate.

  • Incubate the cells with various concentrations of the test compound or reference agonist for 60-90 minutes at 37°C.[8]

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for a specified time at room temperature to allow for signal development.

  • Measure the luminescence using a plate reader.

  • Generate concentration-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Mandatory Visualizations

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits Partial_Agonist Partial Agonist (e.g., this compound) Partial_Agonist->CB1R Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Signaling_Pathways Downstream Signaling Beta_Arrestin->Signaling_Pathways Initiates

Caption: CB1 Receptor Signaling Pathway Activation by a Partial Agonist.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membranes Prepare CB1 Receptor Membranes Incubate Incubate Membranes, Radioligand & Compounds Prep_Membranes->Incubate Prep_Ligand Prepare Radioligand ([³H]CP-55,940) Prep_Ligand->Incubate Prep_Compounds Prepare Test Compounds Prep_Compounds->Incubate Filter Filter to Separate Bound & Unbound Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate Determine_Ki Determine Ki (Cheng-Prusoff) Calculate->Determine_Ki

Caption: Workflow for a CB1 Receptor Radioligand Binding Assay.

Logical_Relationship_Partial_Agonist cluster_agonists Ligand Types cluster_receptor CB1 Receptor Interaction cluster_activity Functional Activity Full_Agonist Full Agonist Binding Binds to Receptor Full_Agonist->Binding Partial_Agonist Partial Agonist Partial_Agonist->Binding Antagonist Antagonist Antagonist->Binding Max_Response Maximal Response Binding->Max_Response Full Agonist Submaximal_Response Submaximal Response Binding->Submaximal_Response Partial Agonist No_Response No Response Binding->No_Response Antagonist

Caption: Logical Relationship of Different CB1 Receptor Ligand Types.

References

A Researcher's Guide to Replicating Published Findings on CB-86 Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to independently replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of the pharmacological profile of CB-86, a synthetic cannabinoid with a unique dual action, against other key cannabinoid compounds. Detailed experimental protocols and visual workflows are included to facilitate the replication of these findings in a laboratory setting.

This compound is a synthetic cannabinoid developed as a hybrid molecule, combining structural features of classical and non-classical cannabinoids with endogenous ligands like anandamide.[1] Its distinct pharmacological profile, acting as a partial agonist at the CB1 receptor and an antagonist at the CB2 receptor, makes it a compound of significant interest.[1] Furthermore, this compound has been identified as a high-affinity ligand for the 18 kDa translocator protein (TSPO), suggesting a broader range of potential biological activities.

This guide will compare the binding affinities and functional activities of this compound with the following compounds:

  • Δ⁹-Tetrahydrocannabinol (THC): The primary psychoactive constituent of cannabis and a partial agonist at both CB1 and CB2 receptors.

  • JWH-018: A potent, full agonist at both CB1 and CB2 receptors, representative of early synthetic cannabinoids.

  • CP 47,497: A non-classical cannabinoid that acts as a potent CB1 agonist.

  • Anandamide (AEA): An endogenous cannabinoid neurotransmitter that acts as a partial agonist at CB1 and CB2 receptors.

Data Presentation: Comparative Pharmacology of Cannabinoid Ligands

The following table summarizes the reported binding affinities (Ki) and functional activities (EC50/IC50) of this compound and comparator compounds at the cannabinoid receptors (CB1 and CB2) and the translocator protein (TSPO).

CompoundCB1 Ki (nM)CB2 Ki (nM)TSPO Ki (nM)CB1 Functional ActivityCB2 Functional Activity
This compound 5.6[1]7.9[1]1.6Partial Agonist (EC50 not published)Antagonist (IC50 not published)
Δ⁹-THC ~40.7~36-Partial AgonistPartial Agonist
JWH-018 9.02.94-Full Agonist (EC50 ≈ 102 nM)Full Agonist (EC50 ≈ 133 nM)
CP 47,497 2.1 (Kd)--Potent Agonist-
Anandamide ~89-239~371-440-Partial AgonistPartial Agonist

Note: Ki values can vary between studies depending on the experimental conditions. The functional activity of this compound as a partial agonist at CB1 and an antagonist at CB2 has been qualitatively described, but specific EC50 and IC50 values from functional assays are not widely published. The detailed protocols below can be used to determine these values experimentally.

Experimental Protocols

To replicate the published findings on this compound's pharmacology, the following detailed methodologies for key experiments are provided.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is used to determine the binding affinity (Ki) of this compound and comparator compounds for the CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • [³H]-CP-55,940 or another suitable radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 1% BSA, pH 7.4.

  • Unlabeled this compound and comparator compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds (this compound, THC, etc.).

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (e.g., [³H]-CP-55,940 at a final concentration of ~0.5 nM), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).

  • Add 50 µL of the cell membrane preparation (containing ~20-40 µg of protein) to each well.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Following incubation, rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GTPγS Functional Assay for CB1 and CB2 Receptors

This assay measures the functional activity of compounds by quantifying agonist-induced G-protein activation. It can be used to determine if a compound is an agonist, partial agonist, or antagonist.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • [³⁵S]-GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds (this compound and comparators).

  • Filtration apparatus and glass fiber filters.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 20 µL of the test compound dilution.

  • To determine antagonist activity, pre-incubate the membranes with the antagonist (e.g., this compound for CB2) before adding a known agonist.

  • Add 130 µL of a master mix containing the cell membranes (~20 µg protein), GDP (final concentration ~10 µM), and assay buffer to each well.

  • Incubate for 15 minutes at 30°C.

  • Initiate the binding reaction by adding 50 µL of [³⁵S]-GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Plot the data to determine EC50 values for agonists or IC50 values for antagonists.

cAMP Functional Assay for CB1 and CB2 Receptors

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation via Gi/o proteins.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Forskolin.

  • Test compounds (this compound and comparators).

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • The next day, replace the culture medium with a serum-free medium and incubate for 1-2 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 15-30 minutes.

  • To measure antagonist activity, add the antagonist prior to the addition of a known agonist.

  • Stimulate the cells with forskolin (e.g., 1-10 µM final concentration) for 15-30 minutes to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.

  • Generate dose-response curves to determine the EC50 for agonists (inhibition of forskolin-stimulated cAMP) or IC50 for antagonists (reversal of agonist-induced inhibition).

Radioligand Binding Assay for Translocator Protein (TSPO)

This protocol is to determine the binding affinity (Ki) of this compound for TSPO.

Materials:

  • Mitochondrial-rich fractions or whole-cell preparations from a cell line with high TSPO expression (e.g., C6 glioma cells, or recombinant cell lines).

  • [³H]-PK11195 or another suitable TSPO radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Unlabeled this compound.

  • Glass fiber filters, filtration apparatus, scintillation vials, and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Follow a similar procedure to the CB1/CB2 radioligand binding assay.

  • Incubate the membrane/cell preparation with the radioligand and varying concentrations of this compound.

  • Use a high concentration of unlabeled PK11195 to determine non-specific binding.

  • After incubation, filter, wash, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 and subsequently the Ki value for this compound at the TSPO.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for CB1 and CB2 receptors.

CB1_Signaling_Pathway Agonist (THC, Anandamide) Agonist (THC, Anandamide) CB1 Receptor CB1 Receptor Agonist (THC, Anandamide)->CB1 Receptor Binds & Activates Partial Agonist (this compound) Partial Agonist (this compound) Partial Agonist (this compound)->CB1 Receptor Binds & Partially Activates Gi/o Protein Gi/o Protein CB1 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to CB2_Signaling_Pathway Agonist (JWH-018) Agonist (JWH-018) CB2 Receptor CB2 Receptor Agonist (JWH-018)->CB2 Receptor Binds & Activates Antagonist (this compound) Antagonist (this compound) Antagonist (this compound)->CB2 Receptor Binds & Blocks Activation Gi/o Protein Gi/o Protein CB2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization cluster_analysis Data Analysis and Interpretation CB1_Binding CB1 Radioligand Binding Assay Ki_Calculation Calculate Ki values CB1_Binding->Ki_Calculation CB2_Binding CB2 Radioligand Binding Assay CB2_Binding->Ki_Calculation TSPO_Binding TSPO Radioligand Binding Assay TSPO_Binding->Ki_Calculation CB1_Functional CB1 GTPγS or cAMP Assay EC50_IC50_Calculation Calculate EC50/IC50 values CB1_Functional->EC50_IC50_Calculation CB2_Functional CB2 GTPγS or cAMP Assay CB2_Functional->EC50_IC50_Calculation Ki_Calculation->CB1_Functional Ki_Calculation->CB2_Functional Comparison Compare with published data and alternatives EC50_IC50_Calculation->Comparison End End Comparison->End Start Start Start->CB1_Binding Start->CB2_Binding Start->TSPO_Binding

References

Safety Operating Guide

Proper Disposal Procedures for CB-86: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of the synthetic cannabinoid CB-86, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulations. This compound, identified by CAS number 1150586-64-3, is a synthetic cannabinoid that acts as a partial agonist for the CB1 receptor and a neutral antagonist for the CB2 receptor.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical waste is paramount. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, reflecting best practices for laboratory safety and chemical management.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Name N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]-octanamide
CAS Number 1150586-64-3
Molecular Formula C₂₆H₄₃NO₃
Molecular Weight 417.6 g/mol
Appearance Typically a solution in ethanol
Solubility Soluble in organic solvents such as ethanol

Safe Handling and Operational Protocols

Prior to disposal, the safe handling of this compound in a laboratory setting is crucial. The following protocols should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated material in a sealed container for proper disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, a synthetic cannabinoid, requires adherence to hazardous waste regulations. As this compound is often supplied in an ethanol solution, the disposal procedure must account for both the chemical and the flammable solvent.

  • Waste Identification and Segregation:

    • This compound waste, including any unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, should be classified as hazardous chemical waste.

    • Segregate this compound waste from other waste streams, such as regular trash or biohazardous waste.

    • If the this compound is in an ethanol solution, it must also be treated as flammable waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical waste (e.g., a high-density polyethylene or glass container for ethanol solutions).

    • The label should clearly state "Hazardous Waste," the name of the chemical (N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]-octanamide or this compound), the solvent (e.g., "in Ethanol"), and the associated hazards (e.g., "Flammable," "Toxic").

  • Waste Accumulation:

    • Keep the hazardous waste container securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow your institution's specific procedures for waste manifest documentation.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Cannabinoid Receptor Signaling Pathway

This compound exerts its effects by interacting with the CB1 and CB2 cannabinoid receptors. The following diagram illustrates the general signaling pathways associated with these receptors.

Cannabinoid_Signaling cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling Cascades CB_Agonist This compound (Agonist) CB1_Receptor CB1 Receptor CB_Agonist->CB1_Receptor CB2_Receptor CB2 Receptor CB_Agonist->CB2_Receptor G_Protein Gi/o Protein Activation CB1_Receptor->G_Protein Ion_Channels Ion Channel Modulation (K+, Ca2+) CB1_Receptor->Ion_Channels (CB1 specific) CB2_Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC MAPK MAPK Pathway (Activation) G_Protein->MAPK cAMP ↓ cAMP AC->cAMP

This compound interaction with CB1/CB2 receptor signaling pathways.

By providing this detailed guidance, we aim to be the preferred source for laboratory safety and chemical handling information, building trust and providing value beyond the product itself. For any specific questions or concerns regarding the disposal of this compound, always consult your institution's Environmental Health and Safety department.

Essential Safety and Operational Protocols for Handling Novel Compound CB-86

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As the specific chemical properties and toxicological data for the novel compound CB-86 are not publicly available, the following guidance is based on a precautionary approach to handling potentially hazardous, uncharacterized substances in a research and drug development setting. These protocols are designed to ensure the highest level of safety for all personnel.

Hazard Communication and Risk Assessment

Prior to handling this compound, a thorough risk assessment must be conducted. All personnel involved must be trained on the potential hazards, which, for a novel synthetic compound, could include acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive hazards. A designated area for the handling of this compound should be established, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[1][2][3][4][5] The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required PPE Recommended PPE
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety GogglesFace Shield, Respiratory Protection (N95 or higher)
Solution Preparation Double Nitrile Gloves, Chemical Resistant Gown, Safety GogglesFace Shield, Chemical Fume Hood
In Vitro Experiments (Cell Culture) Nitrile Gloves, Lab Coat, Safety GlassesBiosafety Cabinet (Class II)
In Vivo Experiments (Animal Dosing) Double Nitrile Gloves, Disposable Gown, Safety Goggles, Respiratory ProtectionPowered Air-Purifying Respirator (PAPR)
Waste Disposal Double Nitrile Gloves, Chemical Resistant Gown, Safety GogglesFace Shield

Operational Procedures

3.1. Engineering Controls: All work with this compound, especially when generating aerosols or handling powders, should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation exposure.[5]

3.2. Standard Operating Procedures (SOPs):

  • Receiving and Unpacking: When receiving shipments of this compound, inspect the packaging for any signs of damage or leaks. Unpacking should be performed in a designated containment area by personnel wearing appropriate PPE.

  • Weighing: To minimize aerosolization, use a balance with a draft shield located inside a chemical fume hood.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid this compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert the safety officer. Follow the established spill cleanup protocol, which should include the use of a chemical spill kit and appropriate respiratory protection.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, consumables, and excess compound, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: All sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Experimental Protocols

5.1. Hypothetical In Vitro Assay: this compound Effect on a Kinase Signaling Pathway

This protocol is an example of how to assess the in vitro activity of this compound on a generic kinase cascade.

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa) in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO. Add the diluted compound to the cells at final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells with this compound for 2 hours.

  • Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrate.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the effect of this compound on the signaling pathway.

Visualizations

Hypothetical Signaling Pathway Modulated by this compound

CB86_Signaling_Pathway CB86 This compound Receptor Cell Surface Receptor CB86->Receptor Binds Kinase2 Kinase B CB86->Kinase2 Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway where this compound interacts with a cell surface receptor and directly inhibits a downstream kinase.

Experimental Workflow for this compound Characterization

Experimental_Workflow start Start: Receive this compound physchem Physicochemical Characterization start->physchem invitro In Vitro Studies physchem->invitro invivo In Vivo Studies invitro->invivo tox Toxicology Assessment invitro->tox data Data Analysis and Reporting invivo->data tox->data end End: Go/No-Go Decision data->end

Caption: A generalized workflow for the preclinical characterization of a novel compound like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.